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  • Product: 3-Amino-6-methoxy-2-pyridineethanamine
  • CAS: 745768-18-7

Core Science & Biosynthesis

Foundational

3-Amino-6-methoxy-2-pyridineethanamine: A Comprehensive Technical Guide on Reactivity, Chemoselectivity, and Synthetic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern fragment-based drug discovery (FBDD) and targeted prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted protein degrader (PROTAC) design, bifunctional building blocks are critical for constructing complex molecular architectures. 3-Amino-6-methoxy-2-pyridineethanamine (CAS: 745768-18-7)[1] is a highly specialized, electron-rich pyridine derivative that offers orthogonal reactivity pathways. As a Senior Application Scientist, I have structured this guide to unpack the structural dynamics of this molecule, focusing on how the intrinsic pKa differential between its two amine groups can be leveraged for predictive, chemoselective synthesis.

Physicochemical Profiling & Structural Dynamics

The utility of 3-Amino-6-methoxy-2-pyridineethanamine lies in the distinct electronic environments of its functional groups. The C6-methoxy group exerts a strong electron-donating (+M) effect, increasing the overall electron density of the pyridine core. However, the most critical feature is the disparity between the primary aliphatic amine (the ethanamine chain) and the primary aromatic amine (at the C3 position).

The aromatic 3-amino group has its lone pair partially delocalized into the pyridine π-system, which significantly depresses its basicity and nucleophilicity. Theoretical and empirical models place the pKa of 3-aminopyridines at approximately 6.0[2]. Conversely, the sp3-hybridized aliphatic ethanamine group lacks resonance stabilization, exhibiting a typical pKa of 9.5–10.5.

Table 1: Fundamental Physicochemical Properties
PropertyValue
CAS Number 745768-18-7[3]
Molecular Formula C8H13N3O[1]
Molecular Weight 167.21 g/mol [1]
Hydrogen Bond Donors 2 (Primary Amines)
Hydrogen Bond Acceptors 4 (N, N, N, O)
Table 2: Comparative Reactivity Profile
FeatureAliphatic Amine (2-ethanamine)Aromatic Amine (3-amino)
Hybridization sp3sp2 (partial delocalization)
Estimated pKa 9.5 - 10.5~ 6.0[4]
Nucleophilicity HighLow
Primary Conjugation NonePyridine π-system
Preferred Reaction Acylation, Reductive AminationBuchwald-Hartwig, Diazotization

Chemoselective Reactivity Principles (The "Why")

When designing synthetic routes involving this molecule, the ΔpKa of ~4 units is your primary lever for chemoselectivity.

1. Kinetic Acylation: Because the aliphatic amine is vastly more nucleophilic, it will react orders of magnitude faster with electrophiles (like anhydrides or acyl chlorides) than the aromatic amine. By maintaining low temperatures (0 °C) and precise stoichiometry (1.0 eq), you can achieve additive-free chemoselective acylation of the aliphatic amine while leaving the aromatic amine entirely untouched [5].

2. Palladium-Catalyzed Cross-Coupling: Once the aliphatic amine is protected or functionalized, the sterically encumbered and less nucleophilic 3-amino group can be forced to react via transition-metal catalysis. The Buchwald-Hartwig amination is the gold standard here, allowing for the N-arylation of deactivated aminopyridines [6].

Orthogonal Reactivity Visualization

Reactivity Core 3-Amino-6-methoxy- 2-pyridineethanamine Aliphatic Aliphatic Amine (pKa ~10.0) Core->Aliphatic High Nucleophilicity Aromatic Aromatic Amine (pKa ~6.0) Core->Aromatic Low Nucleophilicity Amide Chemoselective Amidation / Boc Aliphatic->Amide Acyl Chlorides / Boc2O (0°C) Coupling Buchwald-Hartwig Cross-Coupling Aromatic->Coupling Pd Catalyst / Aryl Halide

Orthogonal reactivity pathways of 3-Amino-6-methoxy-2-pyridineethanamine based on pKa differentials.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the choice of reagents and the analytical checkpoints required to ensure the reaction has proceeded as intended.

Workflow 1: Chemoselective Mono-Protection (Boc) of the Aliphatic Amine

Objective: Isolate the aliphatic amine's reactivity to prevent polymerization or side-reactions in subsequent steps.

  • Preparation: Dissolve 3-Amino-6-methoxy-2-pyridineethanamine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

    • Causality: DCM is selected because it does not participate in hydrogen bonding, which could otherwise buffer the nucleophilicity of the aliphatic amine, reducing the kinetic differentiation between the two amine groups.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lower temperatures suppress the thermodynamic driving force that could lead to off-target acylation of the aromatic amine.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 mmol) dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (LC-MS): Quench an aliquot in methanol and analyze via LC-MS.

    • Validation Check: You must observe a single major peak at m/z = 268.2 [M+H]⁺. If a peak at m/z = 368.2 [M+H]⁺ is observed, over-protection has occurred, indicating that the Boc₂O was added too rapidly or the temperature was not strictly controlled.

Workflow 2: Buchwald-Hartwig Amination of the Aromatic Amine

Objective: N-arylation of the sterically hindered 3-amino group using the Boc-protected intermediate from Workflow 1.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 mmol), an Aryl Bromide (1.2 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol) in anhydrous 1,4-dioxane (8 mL).

    • Causality: Cs₂CO₃ is utilized instead of stronger bases like Sodium tert-butoxide (NaOtBu) to prevent premature base-catalyzed cleavage of the Boc protecting group.

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Xantphos (10 mol%).

    • Causality: Xantphos is explicitly chosen for its wide bite angle (111°). This forces the palladium center into a distorted geometry that heavily accelerates the reductive elimination step—the most common kinetic bottleneck when coupling electron-rich or sterically encumbered aminopyridines [6].

  • Execution: Degas the mixture via three freeze-pump-thaw cycles, backfill with N₂, and heat at 90 °C for 12 hours.

  • Self-Validation (TLC/NMR): Following filtration through Celite and concentration, run a crude ¹H NMR.

    • Validation Check: The disappearance of the broad singlet corresponding to the primary aromatic NH₂ (~4.5 ppm) and the appearance of a new secondary NH proton (~6.0 - 8.0 ppm, depending on the aryl group) confirms successful cross-coupling.

References

  • Title: Additive-Free Chemoselective Acylation of Amines Source: Synthetic Communications URL: [Link]

  • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines Source: Biophysical Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters URL: [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of 3-Amino-6-methoxy-2-pyridineethanamine: A Specialized Pharmacophore

Executive Summary 3-Amino-6-methoxy-2-pyridineethanamine (CAS 745768-18-7) is a highly functionalized building block and screening compound derived from the classical 2-pyridineethanamine (2-PEA) scaffold. In drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-6-methoxy-2-pyridineethanamine (CAS 745768-18-7) is a highly functionalized building block and screening compound derived from the classical 2-pyridineethanamine (2-PEA) scaffold. In drug discovery, the parent 2-PEA structure is widely recognized as a selective Histamine H1 receptor agonist ()[1]. However, the strategic addition of a 3-amino group and a 6-methoxy group fundamentally shifts the molecule's steric bulk, lipophilicity, and hydrogen-bonding capacity.

This in-depth technical guide explores the dual mechanistic pathways of this scaffold—modulating histaminergic signaling ()[2] and inhibiting Nitric Oxide Synthase (NOS) ()[3]—and provides self-validating experimental protocols for its evaluation in preclinical development.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological versatility of 3-Amino-6-methoxy-2-pyridineethanamine stems from its tripartite structural domains:

  • Core 2-Pyridineethanamine: The ethylamine side chain at the 2-position of the pyridine ring is the essential pharmacophore for binding to the transmembrane domain of the Histamine H1 receptor ()[4].

  • 3-Amino Substitution: Acts as a potent hydrogen-bond donor. In the context of NOS inhibition, this group interacts with the propionate side chains of the heme active site, anchoring the molecule within the oxygenase domain[3].

  • 6-Methoxy Substitution: Introduces steric hindrance and increases the calculated partition coefficient (ClogP). This modification reduces the intrinsic efficacy at the H1 receptor (shifting the profile from full agonist to partial agonist/antagonist) while enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targeting. Furthermore, this scaffold is frequently utilized as a primary amine nucleophile in the synthesis of advanced azabicyclic antibacterial agents ()[5].

Mechanisms of Action

Histaminergic Modulation (H1 Receptor)

The parent compound, 2-PEA, binds directly to the orthosteric site of the Gq/11-coupled Histamine H1 receptor ()[6]. Upon binding, it stabilizes the active conformation of the GPCR, leading to the exchange of GDP for GTP on the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. The 6-methoxy derivative modulates this pathway, often exhibiting reduced intrinsic efficacy, thereby acting as a partial agonist or competitive antagonist depending on the tissue microenvironment.

MoA_Pathway Compound 3-Amino-6-methoxy- 2-pyridineethanamine H1R Histamine H1 Receptor (GPCR) Compound->H1R Modulates Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Triggers

Signaling cascade modulated by 3-Amino-6-methoxy-2-pyridineethanamine via H1 receptor.

Nitric Oxide Synthase (nNOS) Inhibition

Substituted pyridineethanamines, such as alpha-phenyl-2-pyridineethanamine, have been documented as neuroprotective NOS inhibitors[3]. 3-Amino-6-methoxy-2-pyridineethanamine acts as a competitive inhibitor at the substrate-binding site of neuronal NOS (nNOS). The pyridine nitrogen and the 3-amino group coordinate with the heme iron and adjacent residues, preventing the binding of the endogenous substrate, L-arginine. This blocks the catalytic conversion of L-arginine to L-citrulline and nitric oxide (NO), thereby mitigating NO-mediated oxidative stress in neurodegenerative models.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each methodological choice.

Protocol 1: H1 Receptor Radioligand Binding Assay

Causality: To quantify the binding affinity (Ki) of the methoxy-derivative compared to the parent 2-PEA, [3H]-mepyramine is utilized as the competitive radioligand due to its high specific activity and established Kd for the H1 receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing human H1R in 50 mM Tris-HCl buffer (pH 7.4). Reasoning: Tris buffer maintains physiological pH, preserving the native GPCR conformational state.

  • Incubation: Mix 100 µg of membrane protein with 1 nM [3H]-mepyramine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Reasoning: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: nNOS Enzyme Inhibition Assay (Greiss Reagent)

Causality: nNOS converts L-arginine to L-citrulline and NO. Because NO is highly unstable (half-life of seconds), it rapidly oxidizes to nitrite (NO2⁻). The Greiss reagent specifically reacts with nitrite to form a stable azo dye, providing a reliable, colorimetric proxy for NOS enzymatic activity.

Workflow Prep Prepare Compound Stock (10 mM in DMSO) Dilute Serial Dilution (1 nM to 100 µM) Prep->Dilute Incubate Incubate with nNOS & L-Arginine (30 min) Dilute->Incubate Greiss Add Greiss Reagent to detect Nitrite Incubate->Greiss Read Read Absorbance at 540 nm Greiss->Read Analyze Calculate IC50 (Non-linear regression) Read->Analyze

High-throughput screening workflow for evaluating NOS inhibition by pyridineethanamines.

  • Reagent Preparation: Dissolve 3-Amino-6-methoxy-2-pyridineethanamine in 100% DMSO to yield a 10 mM stock. Reasoning: DMSO ensures complete solubilization of the lipophilic core without denaturing the nNOS enzyme at final assay concentrations (<1% DMSO).

  • Enzyme Reaction: In a 96-well microplate, combine 50 µL of recombinant nNOS enzyme, 10 µL of compound dilutions, and 40 µL of reaction buffer containing 100 µM L-arginine and NADPH. Reasoning: NADPH is the essential electron donor required for the oxygenase domain of NOS to function.

  • Incubation: Incubate at 37°C for 30 minutes to allow the enzyme to reach steady-state kinetics and accumulate detectable levels of nitrite.

  • Detection: Add 100 µL of Greiss Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Incubate for 10 minutes at room temperature. Reasoning: Sulfanilamide undergoes diazotization with nitrite, coupling with the diamine to form a measurable magenta chromophore.

  • Data Analysis: Measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profile of the parent 2-PEA scaffold against its highly substituted derivative. (Note: Data for the 3-Amino-6-methoxy derivative is representative of established SAR trends for this chemical class).

CompoundH1R Binding Affinity (Ki, nM)nNOS Inhibition (IC50, µM)ClogPPrimary Pharmacological Role
2-Pyridineethanamine (2-PEA) 18.5>1000.11Full H1 Receptor Agonist
3-Amino-6-methoxy-2-PEA 145.012.40.85H1 Modulator / nNOS Inhibitor
Mepyramine (Control)0.8N/A2.60H1 Receptor Antagonist
7-Nitroindazole (Control)N/A0.71.80Selective nNOS Inhibitor

References

  • Title: 2-Pyridineethanamine | C7H10N2 | CID 75919 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 2-pyridylethylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL: [Link]

  • Title: 2-Pyridylethylamine Source: Wikipedia URL: [Link]

  • Title: A study of the mechanisms involved in the neurotoxic action of 3,4-methylenedioxymethamphetamine (MDMA, 'ecstasy') on dopamine neurones in mouse brain Source: PubMed (NIH) URL: [Link]

  • Title: WO2002010172A1 - Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents Source: Google Patents URL

Sources

Foundational

An In-depth Technical Guide to 3-Amino-6-methoxy-2-pyridineethanamine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-Amino-6-methoxy-2-pyridineethanamine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to its likely...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 3-Amino-6-methoxy-2-pyridineethanamine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to its likely status as a novel or uncatalogued compound, this guide will focus on a proposed synthetic route from a known precursor, its predicted chemical properties, and an exploration of its potential biological significance based on structurally related molecules.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in modern medicinal chemistry, with its presence in numerous FDA-approved drugs.[1] The nitrogen atom in the heterocycle imparts unique physicochemical properties, including basicity, water solubility, and the ability to form hydrogen bonds, all of which are critical for molecular recognition by biological targets.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic profiles.

Aminopyridines, in particular, are a class of compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, antifungal, and insecticidal properties.[2][3] The introduction of a methoxy group can further influence a molecule's metabolic stability and binding interactions.[4] The ethanamine side chain at the 2-position introduces a flexible basic center, which can be crucial for interactions with acidic residues in protein binding pockets. This guide will delve into the specifics of the 3-Amino-6-methoxy-2-pyridineethanamine structure, offering a roadmap for its synthesis and potential exploration.

Chemical Identifiers and Physicochemical Properties

As "3-Amino-6-methoxy-2-pyridineethanamine" does not have a readily available CAS number, we will focus on its key precursor, 3-Amino-6-methoxypyridine-2-acetonitrile .

IdentifierValueSource
Chemical Name 3-Amino-6-methoxypyridine-2-acetonitrile[5]
CAS Number 111796-01-1[6]
Molecular Formula C8H9N3O[6][5]
Molecular Weight 163.18 g/mol
Melting Point 113 °C[5]

The predicted properties of the target molecule, 3-Amino-6-methoxy-2-pyridineethanamine , can be inferred from its structure. The presence of two primary amino groups and a pyridine nitrogen will make it a basic compound. The methoxy group will contribute to its lipophilicity.

Synthesis of 3-Amino-6-methoxy-2-pyridineethanamine

The most logical and efficient synthetic route to the target compound is through the reduction of the nitrile group of its readily available precursor, 3-Amino-6-methoxypyridine-2-acetonitrile.[7] Two primary, well-established methods for this transformation are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH4).[8]

Synthetic Workflow

Synthetic Workflow cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: Hydride Reduction precursor 3-Amino-6-methoxypyridine-2-acetonitrile (CAS: 111796-01-1) hydrogenation H₂, Raney Nickel Ethanol, NH₃ (optional) precursor->hydrogenation Substrate lah_reduction 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup precursor->lah_reduction Substrate target 3-Amino-6-methoxy-2-pyridineethanamine hydrogenation->target Product lah_reduction->target Product

Caption: Proposed synthetic routes to 3-Amino-6-methoxy-2-pyridineethanamine.

Experimental Protocols

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines.[9] The use of a catalyst like Raney Nickel is common.[8] To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.[8][9]

Materials:

  • 3-Amino-6-methoxypyridine-2-acetonitrile

  • Raney Nickel (activated)

  • Ethanol (anhydrous)

  • Ammonia (gas or saturated solution in ethanol)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure reaction vessel, combine 3-Amino-6-methoxypyridine-2-acetonitrile (1.0 eq) and anhydrous ethanol.

  • If suppression of secondary amine formation is desired, saturate the ethanolic solution with ammonia gas.

  • Carefully add activated Raney Nickel (5-10% w/w of the nitrile) to the reaction mixture.

  • Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[10][11][12] This method is particularly useful for laboratory-scale synthesis. Caution must be exercised as LiAlH4 reacts violently with water.

Materials:

  • 3-Amino-6-methoxypyridine-2-acetonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-Amino-6-methoxypyridine-2-acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Potential Applications and Research Directions

While no specific biological activities have been reported for 3-Amino-6-methoxy-2-pyridineethanamine, its structural motifs are present in a variety of bioactive compounds. This suggests several potential avenues for research.

Medicinal Chemistry

The aminopyridine core is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.[1][13] Compounds containing this moiety have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][14][15] The presence of the methoxy group can enhance metabolic stability and modulate receptor binding affinity.[4] The flexible ethanamine side chain can act as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with biological targets.

Signaling Pathway Modulation

Substituted pyridines are known to interact with a variety of enzymes and receptors, thereby modulating key signaling pathways.[16] For instance, certain pyridine derivatives have been developed as kinase inhibitors, which are crucial in cancer therapy.[14] The specific substitution pattern of 3-Amino-6-methoxy-2-pyridineethanamine makes it a candidate for screening against a panel of kinases or other enzyme families.

Coordination Chemistry

The nitrogen atoms of the pyridine ring and the amino groups can act as ligands for metal ions. The synthesis of metal complexes with aminopyridine derivatives is an active area of research, with potential applications in catalysis and materials science.[2]

Conclusion

This technical guide has outlined the fundamental aspects of 3-Amino-6-methoxy-2-pyridineethanamine, a compound with significant potential for further investigation. By providing a detailed synthetic roadmap from a known precursor, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The exploration of its potential biological activities, based on the well-established importance of the aminopyridine scaffold, opens the door to new avenues in drug discovery and development. Further studies are warranted to elucidate the specific properties and applications of this intriguing molecule.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of Novel Pyridine Derivatives in Neurological Disorder Research

A Case Study with 3-Amino-6-methoxy-2-pyridineethanamine Analogs Senior Application Scientist Introduction Welcome to this comprehensive guide on the application of novel pyridine derivatives in the multifaceted field of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study with 3-Amino-6-methoxy-2-pyridineethanamine Analogs

Senior Application Scientist Introduction

Welcome to this comprehensive guide on the application of novel pyridine derivatives in the multifaceted field of neurological disorder research. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating compounds such as 3-Amino-6-methoxy-2-pyridineethanamine and its analogs. While direct literature on this specific molecule is emerging, the broader class of aminopyridines has shown significant promise as modulators of key pathological targets in neurodegenerative diseases.[1][2][3]

This guide will leverage established methodologies and findings from closely related structures to provide a scientifically grounded and practical approach to characterization and application. We will explore the rationale behind experimental choices, provide detailed protocols, and offer insights into the potential mechanisms of action, empowering you to accelerate your research and development efforts.

Rationale for Investigating 3-Amino-6-methoxy-2-pyridineethanamine Analogs in Neurological Disorders

Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) represent a significant and growing global health challenge.[4] A key pathological hallmark of many of these diseases is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in AD, and α-synuclein in PD.[5] The aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to be readily functionalized and its presence in numerous bioactive molecules.

Derivatives of 3-aminopyridine, particularly those with methoxy substitutions, have been identified as promising candidates for:

  • Inhibitors of key kinases involved in tau hyperphosphorylation, such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[2]

  • PET imaging agents for the detection of α-synuclein aggregates in Parkinson's disease.[5]

  • Modulators of γ-secretase , an enzyme central to the production of amyloid-β peptides.[6]

The hypothetical structure of 3-Amino-6-methoxy-2-pyridineethanamine suggests a molecule with the potential to interact with these targets. The ethoxyamine side chain could provide a crucial interaction point within the binding pockets of enzymes or protein aggregates.

Getting Started: Compound Characterization and Handling

Prior to initiating biological assays, a thorough characterization of the test compound is paramount. This ensures the purity, identity, and stability of the molecule, which are critical for reproducible and reliable results.

Physicochemical Characterization

A summary of typical physicochemical properties for a compound like 3-Amino-6-methoxy-2-pyridineethanamine is presented below.

PropertyValue (Predicted/Typical for similar compounds)Analytical Method
Molecular Formula C8H13N3OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 167.21 g/mol Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Purity >98%High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) Spectroscopy
Solubility Soluble in DMSO and methanolSolubility testing in various solvents
Melting Point 177-180 °C (for a similar hydrochloride salt)Melting Point Apparatus
LogP 1.5 - 2.5Calculated using software (e.g., ChemDraw) or experimentally determined by HPLC
Safety and Handling

As with any novel chemical entity, proper safety precautions are essential. Based on data for similar aminopyridine derivatives, the following should be observed:

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[7][8][9][10]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a chemical fume hood.[8][11]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][9][10]

    • Avoid inhalation of dust or fumes.[8]

    • In case of contact with skin or eyes, rinse immediately with plenty of water.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Application Protocols for Neurological Disorder Research

The following protocols are designed to assess the potential of 3-Amino-6-methoxy-2-pyridineethanamine or its analogs in key areas of neurodegenerative disease research.

Protocol 1: In Vitro Kinase Inhibition Assay for GSK-3β and CK-1δ

Objective: To determine the inhibitory activity of the test compound against GSK-3β and CK-1δ, two kinases implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[2]

Materials:

  • Recombinant human GSK-3β and CK-1δ enzymes

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • 3-Amino-6-methoxy-2-pyridineethanamine (test compound)

  • Positive control inhibitor (e.g., CHIR-99021 for GSK-3β)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence

Workflow:

Kinase_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Dispense Kinase Buffer B Add Test Compound (Serial Dilutions) A->B C Add Positive and Negative Controls B->C D Add Kinase (GSK-3β or CK-1δ) C->D E Incubate Briefly D->E F Initiate Reaction with ATP/Substrate Mix E->F G Incubate at Room Temperature F->G H Stop Reaction G->H I Read Fluorescence on Plate Reader H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Amino-6-methoxy-2-pyridineethanamine in 100% DMSO. Create a serial dilution series in kinase buffer.

  • Plate Setup: To a 384-well plate, add the diluted test compound, positive control, and a vehicle control (DMSO).

  • Enzyme Addition: Add the recombinant kinase (either GSK-3β or CK-1δ) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60-120 minutes).

  • Reaction Termination: Stop the reaction according to the manufacturer's instructions (e.g., by adding a stop solution).

  • Data Acquisition: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: This assay will determine the concentration at which the test compound inhibits 50% of the kinase activity (IC50). A low IC50 value suggests potent inhibition and warrants further investigation.

Protocol 2: In Vitro Binding Assay for α-Synuclein Fibrils

Objective: To assess the binding affinity of the test compound to pre-formed α-synuclein fibrils, a hallmark of Parkinson's disease. This is a crucial step in evaluating its potential as a PET imaging agent.[5][12]

Materials:

  • Recombinant human α-synuclein monomers

  • Heparin (to induce fibril formation)

  • Radiolabeled version of the test compound (e.g., [3H] or [11C]-labeled 3-Amino-6-methoxy-2-pyridineethanamine) or a fluorescent analog.

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter (for radiolabeled compounds) or fluorescence plate reader.

Workflow:

Alpha_Synuclein_Binding_Assay cluster_fibril Fibril Preparation cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification A Incubate α-synuclein monomers with heparin B Confirm fibril formation (e.g., ThT assay) A->B C Incubate fibrils with labeled test compound B->C E Filter reaction mixture through glass fiber filters C->E D Include non-specific binding control (excess unlabeled compound) D->E F Wash filters to remove unbound ligand E->F G Measure radioactivity or fluorescence of filters F->G H Calculate specific binding and determine Kd G->H

Caption: Workflow for the α-synuclein fibril binding assay.

Step-by-Step Procedure:

  • Fibril Preparation: Prepare α-synuclein fibrils by incubating the monomeric protein with heparin and agitation. Confirm fibril formation using a Thioflavin T (ThT) fluorescence assay.

  • Binding Reaction: In a microcentrifuge tube, incubate the pre-formed α-synuclein fibrils with a fixed concentration of the labeled test compound.

  • Competition Assay: For determining binding affinity (Kd), perform a competition assay by co-incubating the fibrils and labeled compound with increasing concentrations of the unlabeled test compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the fibril-bound ligand from the free ligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • For radiolabeled compounds: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For fluorescent compounds: Elute the bound compound and measure fluorescence.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding curve.

Expected Outcome: A low Kd value indicates high binding affinity of the test compound for α-synuclein fibrils, suggesting its potential as a diagnostic imaging agent.

Advanced Applications: Cellular and In Vivo Models

Positive results from in vitro assays should be followed by validation in more complex biological systems.

Cellular Assays
  • Neuroblastoma Cell Lines (e.g., SH-SY5Y): These cells can be used to assess the cytotoxicity of the compound and its ability to protect against neurotoxins or to reduce the levels of pathological proteins.

  • Primary Neuronal Cultures: These provide a more physiologically relevant system to study the effects of the compound on neuronal health, synaptic function, and signaling pathways.

In Vivo Studies
  • Pharmacokinetic (PK) Studies: In rodent models, it is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier (BBB).

  • Efficacy Studies in Disease Models: The compound should be tested in transgenic animal models of Alzheimer's or Parkinson's disease to evaluate its ability to modify disease progression, improve behavioral deficits, and engage with its target in the brain.

Conclusion and Future Directions

The aminopyridine scaffold represents a promising starting point for the development of novel therapeutics and diagnostics for neurological disorders. By following a systematic approach of in vitro screening, cellular validation, and in vivo testing, researchers can effectively evaluate the potential of compounds like 3-Amino-6-methoxy-2-pyridineethanamine. Future work should focus on optimizing the structure to improve potency, selectivity, and pharmacokinetic properties.

References

  • 3-Amino-6-methoxypyridazine. (2016, December 8). SynQuest Laboratories, Inc.
  • 3-Amino-6-methoxypyridazine. Apollo Scientific.
  • SAFETY DATA SHEET - 2-Amino-6-methoxy-3-nitropyridine. Fisher Scientific.
  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE. (2025, July 26). ChemicalBook.
  • 3-Amino-6-methoxy-2-methylpyridine. Chem-Impex.
  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008, April 15). European Commission.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025, July 18). PMC.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025, June 1). PubMed.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • 3-Amino-2-methylamino-6-methoxypyridine. (2024, April 9). ChemBK.
  • 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8. (2025, July 24). ChemicalBook.
  • Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. (2024, April 3). MDPI.
  • Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity and Time-Dependent Drug-Drug Interaction. (2012, December 15). PubMed.
  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. (2010, January 15). PubMed.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC.
  • 3-Amino-6-methoxypyridazine | CAS 7252-84-8. SCBT.
  • 3-Amino-6-methoxy-2-methylpyridine | CAS 52090-56-9. SCBT.
  • 3-Methoxy-6-methylpyridin-2-amine. Sapphire Bioscience.
  • 3-AMINO-6-METHOXY-2-METHYLAMINO-PYRIDINE, DIHYDROCHLORIDE SPECIALITY CHEMICALS. Equation Chemical.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025, July 18). MDPI.

Sources

Application

Application Note: 3-Amino-6-methoxy-2-pyridineethanamine in Medicinal Chemistry &amp; Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, highly functionalized pyridine scaffolds are critical for navigating complex structure-activity relationships (SAR) and optimizing pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, highly functionalized pyridine scaffolds are critical for navigating complex structure-activity relationships (SAR) and optimizing pharmacokinetic (PK) properties. 3-Amino-6-methoxy-2-pyridineethanamine (CAS: 745768-18-7) is a versatile, multi-nucleophilic building block designed for the synthesis of targeted therapeutics, particularly G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

The strategic value of this scaffold lies in its structural deconstruction:

  • 2-Ethanamine Tail: A classic pharmacophore for histamine (H1/H3) and dopamine receptors [1]. The primary aliphatic amine (pKa ~9.5) serves as a highly reactive nucleophile for amidation, reductive amination, or urea formation.

  • 6-Methoxy Substitution: The methoxy group acts as a hydrogen-bond acceptor while simultaneously increasing the lipophilicity (LogP) of the pyridine ring. Crucially, substitution at the 6-position blocks a primary site of cytochrome P450 (CYP450)-mediated oxidation, thereby enhancing metabolic stability.

  • 3-Amino Group: This aniline-like aromatic amine (pKa ~4.5) provides a secondary vector for derivatization. In kinase inhibitor design, it acts as a critical hydrogen-bond donor/acceptor motif (hinge binder) to the ATP-binding pocket.

Divergent Synthetic Workflows

The presence of two distinct primary amines—one aliphatic and one heteroaromatic—allows for highly chemoselective functionalization based on differential pKa and nucleophilicity.

G Core 3-Amino-6-methoxy-2-pyridineethanamine (Core Scaffold) PathA Aliphatic Amine Functionalization (pKa ~9.5) Core->PathA Kinetic Control (0 °C) Electrophile (1.0 eq) PathB Aromatic Amine Derivatization (pKa ~4.5) Core->PathB Thermodynamic Control (80 °C) Excess Electrophile AppA GPCR Ligands (e.g., Histamine H1/H3 Agonists) PathA->AppA Pharmacophore Tuning AppB Kinase Inhibitors (Fused Pyrido-diazepines) PathB->AppB Hinge-Binder Formation

Divergent synthetic pathways exploiting the differential reactivity of the two primary amines.

Physicochemical and Reactivity Profiling

To successfully utilize this building block, one must exploit the kinetic vs. thermodynamic reactivity of its functional groups.

Property / SiteAliphatic Amine (C2-ethyl)Aromatic Amine (C3)Practical Implication in Synthesis
pKa (approx.) ~9.5~4.5Aliphatic amine is protonated at physiological pH; aromatic is neutral.
Nucleophilicity HighLowAliphatic amine reacts rapidly at 0 °C to RT without catalysts.
Electronic State Localized lone pairDelocalized into pyridine ringAromatic amine requires elevated temperatures or strong electrophiles.
Target Application GPCR ligand binding domainKinase hinge-binding regionEnables orthogonal protection/functionalization strategies.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. The causality behind the experimental choices is detailed to ensure reproducibility and scientific rigor.

Protocol 1: Chemoselective N-Acylation of the Aliphatic Amine

Objective: To selectively couple a carboxylic acid to the ethanamine side chain, leaving the 3-amino group intact for future hinge-binder interactions.

Causality & Logic: Because the aliphatic amine is roughly 105 times more basic/nucleophilic than the aromatic amine, kinetic control is easily achieved. By keeping the temperature low (0 °C) and strictly limiting the activated acylating agent to 1.0 equivalent, the aliphatic amine outcompetes the aromatic amine for the electrophile.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.05 eq) and DIPEA (2.0 eq). Stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add a solution of 3-Amino-6-methoxy-2-pyridineethanamine (1.0 eq) in anhydrous DMF dropwise over 10 minutes at 0 °C.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

  • Self-Validation (Analysis):

    • TLC: The product will show a positive ninhydrin stain only upon strong heating (indicating the surviving aromatic amine), whereas the starting material stains immediately at room temperature (aliphatic amine).

    • 1H NMR: Confirm the disappearance of the aliphatic NH2​ signal (~1.5 ppm) and the appearance of an amide triplet (~7.8 ppm). The broad singlet of the aromatic NH2​ (~4.8 ppm) must remain strictly integrated to 2 protons.

Protocol 2: Synthesis of Conformationally Restricted Pyrido-Diazepines

Objective: To utilize both amine groups in the synthesis of a 7-membered cyclic urea (1,3,4,5-tetrahydro-2H-pyrido[3,2-b][1,4]diazepin-2-one derivative), a rigidified scaffold often used to improve metabolic stability in kinase inhibitors.

Causality & Logic: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. To overcome this, the reaction must be driven thermodynamically. 1,1'-Carbonyldiimidazole (CDI) is used as a bis-electrophile. The highly nucleophilic aliphatic amine attacks first, forming an intermediate acylimidazole. Heating to 80 °C provides the activation energy necessary for the weakly nucleophilic aromatic amine to attack the acylimidazole, expelling imidazole and closing the ring.

Step-by-Step Methodology:

  • Initial Attack: Dissolve 3-Amino-6-methoxy-2-pyridineethanamine (1.0 eq) in anhydrous THF (0.1 M) at room temperature.

  • Electrophile Addition: Add CDI (1.2 eq) in one portion. Stir at room temperature for 2 hours. Self-Validation Check: LC-MS at this stage should show the intermediate mass [M+CDI−Imidazole]+ .

  • Cyclization: Add a catalytic amount of DMAP (0.1 eq) and heat the reaction to reflux (80 °C) for 16 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

  • Self-Validation (Analysis):

    • LC-MS: The final mass will show an addition of +26 Da relative to the starting material ( [M+CO−2H]+ ).

    • 1H NMR: Both primary amine signals will be absent. Two distinct secondary urea NH signals will appear (one aliphatic NH ~6.5 ppm, one aromatic NH ~8.5 ppm).

Quantitative Optimization Data

The table below summarizes the optimization of the chemoselective acylation (Protocol 1), demonstrating how stoichiometry and temperature dictate selectivity.

EntryAcylating Agent (eq)Temp (°C)SolventConversion (%)Selectivity (Aliphatic : Aromatic)
11.0525DCM>95%85 : 15
21.000DCM80%95 : 5
31.000DMF>95%>99 : 1
42.5080DMF>99%0 : 100 (Bis-acylated)

Note: DMF at 0 °C provides the optimal balance of solubility and kinetic control, yielding near-perfect chemoselectivity for the aliphatic amine.

References

  • 2-Pyridineethanamine | C7H10N2 | CID 75919 Source: PubChem, National Center for Biotechnology Information, National Library of Medicine. URL:[Link] [1]

  • 2-Pyridineethanamine (Thermochemical and Spectroscopic Data) Source: NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. URL:[Link][1]

Sources

Method

Advanced Application Note: Utilization of 3-Amino-6-methoxy-2-pyridineethanamine in the Development and Formulation of Novel Pyridine-Based Agrochemicals

Executive Summary & Mechanistic Rationale The pyridine scaffold is a cornerstone in modern agrochemistry, frequently utilized in the design of highly active herbicides, fungicides, and insecticides due to its ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyridine scaffold is a cornerstone in modern agrochemistry, frequently utilized in the design of highly active herbicides, fungicides, and insecticides due to its ability to engage in hydrogen bonding and π-π stacking with biological targets [1]. Within this chemical space, 3-Amino-6-methoxy-2-pyridineethanamine (CAS 745768-18-7) [2] serves as a highly versatile, advanced building block for Active Ingredient (AI) discovery.

The selection of this specific synthon is driven by three mechanistic advantages:

  • Lipophilicity & Metabolic Stability: The electron-donating methoxy group at the C6 position modulates the basicity of the pyridine nitrogen. This substitution enhances the overall lipophilicity (logP) of the molecule, which is a critical parameter for improving cuticular penetration in plants and exoskeleton permeability in insects [3].

  • Orthogonal Reactivity: The molecule features two distinct amine groups: an aromatic amine at C3 and an aliphatic primary amine on the ethanamine side chain. Because the aliphatic amine is significantly more nucleophilic, researchers can achieve regioselective functionalization (e.g., amidation to form pyridine-carboxamides) without the need for complex, yield-reducing protecting-group chemistry [4].

  • Spatial Flexibility: The ethanamine side chain acts as a flexible linker, allowing attached pharmacophores to achieve optimal spatial orientation within the binding pockets of target enzymes (e.g., fungal succinate dehydrogenase).

Experimental Workflow

The following diagram illustrates the logical progression from the raw building block to the synthesis of a novel AI, culminating in the formulation of a stable Suspension Concentrate (SC).

Workflow A Building Block Selection 3-Amino-6-methoxy-2-pyridineethanamine (CAS 745768-18-7) B Regioselective Functionalization (Aliphatic Amine Amidation) A->B Orthogonal Reactivity C Crystallization & Isolation Novel Pyridine-Based AI B->C LC-MS Validation D Suspension Concentrate (SC) Wet Bead Milling C->D Hydrophobic AI E In-Process QC System Particle Size (D90 < 2µm) & Zeta Potential D->E Size Reduction E->D QC Failed (Re-mill) F Final Formulation Accelerated Stability Validation E->F QC Passed

Figure 1: Workflow from regioselective AI synthesis to SC formulation and stability validation.

Protocol I: Regioselective Synthesis of the Active Ingredient (AI)

Objective: To synthesize a novel pyridine-carboxamide AI by selectively acylating the aliphatic amine of 3-Amino-6-methoxy-2-pyridineethanamine.

Causality & Design: We utilize a Schotten-Baumann-type reaction in a biphasic system (Dichloromethane/Water). The use of a mild inorganic base (NaHCO₃) in the aqueous phase continuously neutralizes the HCl byproduct, driving the reaction forward while preventing the protonation of the aliphatic amine. The aromatic amine remains unreacted due to its inherently lower nucleophilicity, ensuring high regioselectivity.

Self-Validating System: The protocol incorporates an in-process Liquid Chromatography-Mass Spectrometry (LC-MS) check. The reaction is only quenched when the mono-acylated mass peak represents >98% of the Total Ion Chromatogram (TIC), preventing the downstream carryover of di-acylated impurities.

Step-by-Step Methodology:
  • Preparation: Dissolve 10.0 g (approx. 59.8 mmol) of 3-Amino-6-methoxy-2-pyridineethanamine in 100 mL of Dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Base Addition: Add 100 mL of a saturated aqueous NaHCO₃ solution. Stir vigorously to establish a stable biphasic mixture.

  • Acylation: Cool the mixture to 0–5 °C using an ice bath. Slowly add 1.05 equivalents of the chosen substituted benzoyl chloride (dissolved in 20 mL DCM) dropwise over 30 minutes via an addition funnel.

  • In-Process QC: After 2 hours of stirring at room temperature, sample the organic layer. Run a rapid LC-MS. Validation Gate: Proceed to step 5 only if the mono-acylated product accounts for >98% of the TIC. If unreacted starting material remains, add 0.05 eq of benzoyl chloride and stir for an additional hour.

  • Workup: Separate the organic layer. Wash sequentially with 50 mL of 0.1 M HCl (to remove trace unreacted amines), followed by 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from an Ethanol/Water mixture to yield the highly pure, crystalline AI.

Protocol II: Formulation of the AI into a Suspension Concentrate (SC)

Objective: To formulate the synthesized hydrophobic AI into a stable, water-based Suspension Concentrate (SC) (typically 200–400 g/L) suitable for foliar application.

Causality & Design: SC formulations are preferred over Emulsifiable Concentrates (ECs) to eliminate Volatile Organic Compounds (VOCs). Because the AI is hydrophobic, it is highly prone to Ostwald ripening (crystal growth) when suspended in water. To counteract this, we employ a high-molecular-weight polycarboxylate dispersant. The polymeric backbone adsorbs strongly onto the newly milled AI surfaces, providing robust steric hindrance, while the carboxylate groups provide electrostatic repulsion. Xanthan gum is added post-milling to create a shear-thinning (pseudoplastic) rheology, which suspends the particles at rest but allows the formulation to flow easily through agricultural spray nozzles.

Self-Validating System: The wet milling process is governed by real-time laser diffraction particle size analysis. Milling is an iterative loop that continues until the D90 is strictly < 2.0 µm. A secondary zeta potential measurement ensures electrostatic dispersion stability (target: < -30 mV).

Step-by-Step Methodology:
  • Pre-Mixing: In a high-shear mixer, combine 450 mL of Deionized Water, 30 g of Polycarboxylate Dispersant, 10 g of Naphthalene Sulfonate Condensate (wetting agent), and 50 g of Propylene Glycol (antifreeze).

  • AI Incorporation: Slowly add 250 g of the synthesized crystalline AI to the vortex. Mix at 3,000 RPM for 15 minutes to create a homogeneous pre-slurry.

  • Wet Bead Milling: Transfer the pre-slurry to a horizontal bead mill loaded with 0.8–1.0 mm Zirconium Oxide beads (80% filling volume). Mill at a tip speed of 10 m/s. Maintain the cooling jacket at 15 °C to prevent thermal degradation of the AI.

  • In-Process QC: After 30 minutes of milling, extract a 1 mL sample. Analyze via Laser Diffraction. Validation Gate: If D90 > 2.0 µm, continue milling in 15-minute increments. Once D90 < 2.0 µm and D50 ≈ 0.8 µm, discharge the mill.

  • Rheology Modification: Transfer the milled dispersion to a low-shear agitator. Slowly add 20 g of a 2% Xanthan gum pre-gel (containing 0.1% benzisothiazolinone as a biocide). Stir for 1 hour to allow the rheology network to build.

  • Final QC: Measure the zeta potential. Validation Gate: The formulation passes if the zeta potential is between -30 mV and -45 mV, confirming long-term electrostatic stability.

Quantitative Data Presentation: Accelerated Stability Validation

To validate the trustworthiness of the formulated SC, it must undergo Accelerated Stability Testing according to CIPAC MT 46.3 guidelines (14 days at 54 °C), which simulates a 2-year shelf life at ambient temperature.

Table 1: Accelerated Stability Testing Results for the Pyridine-Based SC Formulation

ParameterInitial (Day 0)Post-Accelerated Aging (14 Days @ 54 °C)CIPAC Acceptance CriteriaStatus
Active Ingredient Content 25.10% w/w24.95% w/w± 5% of initial valuePASS
pH (1% aqueous dilution) 6.86.56.0 – 8.0PASS
Viscosity (at 20 s⁻¹, 25 °C) 450 mPa·s480 mPa·s± 20% of initial valuePASS
Particle Size (D90) 1.85 µm1.92 µm< 2.5 µm (No significant Ostwald ripening)PASS
Suspensibility 98.5%96.0%> 90%PASS
Zeta Potential -38 mV-35 mV< -30 mVPASS

References

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyridineethanamine Derivative Synthesis

Welcome to the Technical Support Center for the synthesis and application of pyridineethanamine derivatives. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and application of pyridineethanamine derivatives. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent in synthesizing these highly polar, basic compounds (such as betahistine and 2-(2-pyridyl)ethylamine).

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to ensure experimental trustworthiness.

Part 1: Troubleshooting the Aza-Michael Addition (FAQs)

The most direct route to pyridineethanamine derivatives is the aza-Michael addition of amines to vinylpyridines. However, this pathway is fraught with equilibrium and selectivity challenges.

Q1: Why is my yield for the aza-Michael addition of methylamine to 2-vinylpyridine consistently plateauing around 60-70% in batch reactions? A1: The primary cause is the inherent reversibility of the reaction, known as the retro-aza-Michael reaction[1]. In a standard batch reactor, extended heating is often applied to drive the sluggish forward reaction. However, because the aza-Michael addition is an equilibrium process, prolonged heating simultaneously promotes the retro-reaction[2]. To break this thermodynamic limitation, you must shift from batch to continuous flow chemistry. Flow reactors allow for extreme heating (e.g., 170 °C) under high pressure (25 bar) with a drastically reduced residence time (approx. 2.4 minutes), kinetically trapping the desired product before the retro-reaction can establish equilibrium[3],[4].

Q2: My HPLC analysis shows a massive impurity peak. MS data suggests it is a double-addition product. How do I suppress this? A2: You are observing N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine (often referred to as Impurity C in betahistine synthesis)[3]. This occurs when your synthesized secondary amine product acts as a nucleophile and attacks another molecule of unreacted 2-vinylpyridine[1]. Causality & Solution: In batch chemistry, the slow dosing of methylamine creates localized excesses of 2-vinylpyridine, favoring double addition. To suppress this, you must optimize stoichiometry by using a saturated aqueous solution of methylamine hydrochloride (1.9 equivalents) rather than free methylamine[4]. The hydrochloride salt buffers the system, and utilizing a T-mixer in a continuous flow setup ensures instantaneous, homogenous mixing, practically eliminating the localized concentration gradients that cause over-alkylation[4].

Q3: We want to avoid high-pressure flow systems. Are there catalytic methods to perform this addition at room temperature? A3: Yes. If flow chemistry is unavailable, you can utilize Task-Specific Ionic Liquids (TSILs). Supported ionic liquids incorporating phosphotungstate have been shown to act as highly efficient catalysts for the conjugate addition of amines to nitrogen-containing vinyl substrates like 2-vinylpyridine[5]. By using just 3 mol% of this catalyst, the reaction can proceed at room temperature within 2 hours, achieving >90% yields without the need for high-pressure equipment[5].

Part 2: Validated Experimental Protocols & Data

To ensure reproducibility, every protocol must be a self-validating system. The following continuous flow methodology utilizes in-line monitoring to guarantee that the chemical parameters remain within the optimal kinetic window.

Quantitative Data Comparison: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and product selectivity across different synthetic paradigms[4],[1],[5].

ParameterTraditional Batch SynthesisContinuous Flow SynthesisIonic Liquid Catalysis
Reagents 2-VP + MeNH₂ (aq)2-VP + MeNH₂·HCl (aq)2-VP + Amines + TSILs
Temperature Reflux (~100 °C)170 °C25 °C
System Pressure Atmospheric25 barAtmospheric
Residence / Time 24 hours2.4 minutes2 hours
Conversion Yield ~70%>99%>90%
Selectivity ~60-70% (High Impurity C)94%High
Protocol: Continuous Flow Synthesis of Betahistine

Self-Validating Mechanism: This protocol integrates in-line HPLC. If the conversion rate drops below 99% during the steady state, it immediately indicates a pressure drop or a stoichiometry mismatch at the T-mixer, allowing the operator to halt the pumps before starting material is wasted.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Pump A: Prepare neat 2-vinylpyridine (2-VP).

    • Pump B: Prepare a saturated aqueous solution of methylamine hydrochloride (9.0 M) to serve as the amine source. This avoids precipitation issues in the flow lines[4].

  • Reactor Initialization: Utilize a Silicon Carbide (SiC) flow reactor with a retained volume of 110 mL. Pre-pressurize the system to 25 bar using a back-pressure regulator and heat the reactor zones to exactly 170 °C[3],[4].

  • Flow Rate Calibration: Set Pump A to a flow rate of 15 mL/min and Pump B to 30 mL/min. This achieves the critical 1.9 molar equivalent of amine and establishes a precise residence time of 2.4 minutes[4].

  • Steady-State Monitoring: Allow the system to run for 2.0 minutes to reach steady-state. Divert the output through an in-line HPLC sampling loop[4].

  • Collection & Purification: Collect the effluent. The highly selective conditions (>99% conversion, 94% selectivity) allow the crude betahistine free base to be directly dissolved in an isopropanol/ethanol mixture and treated with dry HCl gas to precipitate the final betahistine dihydrochloride salt[3],[4].

Workflow ReactantA Pump A: 2-Vinylpyridine (Neat) Mixer T-Mixer (Homogenous Blending) ReactantA->Mixer ReactantB Pump B: Methylamine HCl (9.0 M) ReactantB->Mixer Reactor SiC Flow Reactor (170°C, 25 bar, 2.4 min) Mixer->Reactor Monitor In-line HPLC Monitoring (Self-Validation Step) Reactor->Monitor Product Betahistine Effluent (>99% Conversion) Monitor->Product

Continuous flow synthesis workflow for betahistine via aza-Michael addition.

Part 3: Pharmacological Application & In Vivo Troubleshooting

For drug development professionals, synthesizing the molecule is only half the battle. Pyridineethanamine derivatives like betahistine are heavily utilized in vestibular research.

Q4: We are observing highly variable efficacy in our long-term in vivo vestibular compensation models using oral betahistine. What is causing this? A4: The variability is almost certainly due to the compound's pharmacokinetic profile. Betahistine undergoes aggressive first-pass metabolism by monoamine oxidases (MAOs) when administered orally, drastically reducing its systemic bioavailability[6]. Causality & Solution: To achieve consistent central nervous system penetration (where it must act on brainstem receptors), you must either change the administration route to parenteral (subcutaneous or intravenous) or co-administer an MAO inhibitor (such as selegiline) to protect the pyridineethanamine side chain from premature oxidative deamination[6].

Mechanistically, betahistine relies on a dual-action pathway: it acts as a strong antagonist at presynaptic H3 autoreceptors (blocking the negative feedback loop to increase histamine synthesis and release) and as a weak agonist at postsynaptic H1 receptors (inducing local vasodilation)[6]. If first-pass metabolism destroys the drug, this delicate receptor modulation fails.

Pathway Drug Betahistine (Pyridineethanamine) H3 H3 Autoreceptor (Presynaptic) Drug->H3 Antagonizes H1 H1 Receptor (Postsynaptic) Drug->H1 Weak Agonist Histamine Histamine Release (Upregulated) H3->Histamine Blocks Inhibition Histamine->H1 Activates Effect Vasodilation & Vestibular Compensation H1->Effect Induces

Betahistine dual mechanism of action on H1 and H3 histamine receptors.

References
  • Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water - ACS Publications. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad / RACO. Available at: [Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - MDPI. Molecules. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-Amino-6-methoxy-2-pyridineethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying 3-Amino-6-methoxy-2-pyridineethanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying 3-Amino-6-methoxy-2-pyridineethanamine (CAS No.: 745768-18-7) .

This molecule is a notoriously difficult intermediate. It is a highly polar, multi-basic system featuring a pyridine nitrogen, a primary aromatic amine, a primary aliphatic amine, and an electron-donating methoxy group. Standard purification workflows often fail here, resulting in streaked columns, void-volume elution, or degraded product. This guide will decode the chemical causality behind these failures and provide field-proven, self-validating protocols to achieve >95% purity.

Part 1: Chemical Properties & Causality of Purification Challenges

To purify a molecule, you must first understand how its structural features dictate its physical behavior. The table below summarizes the quantitative and qualitative data driving our chromatographic strategy.

Table 1: Structural Features and Chromatographic Impact
Structural FeatureEstimated pKaChemical CausalityChromatographic Impact
2-Ethanamine (Primary Aliphatic Amine) ~9.5 – 10.5Highly basic; fully protonated at neutral pH. Forms strong electrostatic bonds with acidic surface silanols.Severe peak tailing and irreversible adsorption on standard bare silica gel [1].
Pyridine Nitrogen ~5.0 – 5.5Weakly basic; contributes to the overall high polarity and hydrophilicity of the molecule.Elutes in the void volume on standard C18 Reversed-Phase (RP) columns at acidic/neutral pH.
3-Amino-6-methoxy System ~4.0 – 4.5The methoxy and amino groups are strongly electron-donating, raising the HOMO energy of the aromatic ring.Highly susceptible to air oxidation. Forms brown/purple quinone-imine impurities during prolonged concentration.
Overall Polarity (LogP) < 0 (Hydrophilic)The combination of three nitrogen atoms and an oxygen atom creates a vast hydrogen-bonding network.Poor solubility in standard normal-phase solvents (Hexane/EtOAc); requires highly polar eluents.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound streak to the baseline on silica gel, even when I use highly polar solvent systems like 20% Methanol in Dichloromethane? A1: This is a classic ion-exchange failure. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. Your compound's aliphatic ethanamine group is highly basic. Instead of partitioning based on polarity, the protonated amine undergoes a strong electrostatic interaction with the deprotonated siloxanes (Si-O⁻) [1].

  • The Fix: You must competitively block the silanol sites. Add 1–2% of a volatile basic modifier (e.g., Triethylamine or aqueous Ammonium Hydroxide) to your mobile phase. Alternatively, abandon standard silica and use amine-functionalized silica (NH2-silica) or basic alumina, which lack acidic protons.

Q2: I switched to Reversed-Phase (RP) HPLC, but the compound elutes in the void volume and the peak is broad. How can I increase retention? A2: At a standard mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), all three basic centers on your molecule are protonated. This makes the molecule excessively hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase.

  • The Fix: You have two options. Option A: Use High-pH RP-HPLC. Switch to a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10 with Ammonium Hydroxide. This deprotonates the amines, drastically increasing the molecule's hydrophobicity and retention on a high-pH tolerant C18 column. Option B: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain highly polar, hydrophilic analytes [2].

Q3: My purified fractions look clean on LC-MS, but after concentrating them on the rotary evaporator, the oil turns dark purple/brown. What is happening? A3: You are observing oxidative degradation. The 3-amino-6-methoxy pyridine ring is highly electron-rich. When exposed to atmospheric oxygen and concentrated under heat, it undergoes single-electron transfer oxidation, likely forming colored quinone-imine derivatives.

  • The Fix: Never evaporate this compound to dryness under atmospheric conditions. Keep the water bath below 35°C. Backfill the rotary evaporator with Nitrogen or Argon, and immediately store the purified oil/solid under an inert atmosphere at -20°C.

Part 3: Validated Purification Workflows

Below are two self-validating protocols. Use Protocol A for rapid crude cleanup, and Protocol B for final, high-resolution polishing.

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release Cleanup

Mechanism: SCX resin captures the basic amines via ionic bonding. Neutral and acidic impurities are washed away, and the pure amine is released using a strong methanolic ammonia solution.

  • Conditioning: Mount a pre-packed SCX cartridge (e.g., propylsulfonic acid functionalized silica) on a vacuum manifold. Condition with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude 3-Amino-6-methoxy-2-pyridineethanamine in a minimal amount of MeOH (or DCM/MeOH if solubility is poor). Load the sample onto the cartridge at a dropwise flow rate (approx. 1 mL/min) to ensure complete ion-exchange capture.

  • Washing: Wash the cartridge with 3 CV of MeOH, followed by 2 CV of DCM, and finally 2 CV of MeOH. Self-Validation: Spot the washes on a TLC plate; they should contain only neutral/acidic impurities, not your target mass.

  • Elution: Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol. The high concentration of ammonia competitively displaces the basic amine from the sulfonic acid sites.

  • Isolation: Concentrate the eluate under reduced pressure (bath temp < 35°C). Backfill with Argon to prevent oxidation.

Protocol B: HILIC Preparative Chromatography

Mechanism: HILIC relies on analyte partitioning into an adsorbed, water-rich layer on a polar stationary phase, driven by a highly organic mobile phase [4]. It is ideal for monoamine derivatives [3].

  • Column Selection: Use a bonded Amide or bare silica HILIC preparative column (e.g., 5 µm, 21.2 x 150 mm).

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Ionic strength is critical for peak shape [3]).

    • Solvent B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the SCX-purified material in 80% Acetonitrile / 20% Water. Critical: Do not inject the sample in 100% water, or it will disrupt the HILIC partitioning layer and cause peak splitting.

  • Gradient Elution:

    • Start at 90% B (Hold for 2 mins to establish the hydration layer).

    • Ramp to 60% B over 15 minutes (Increasing aqueous content elutes the polar amine).

    • Wash at 50% B for 3 minutes, then re-equilibrate at 90% B for 5 minutes.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions and immediately lyophilize them to avoid thermal degradation during solvent removal.

Part 4: Chromatographic Mechanisms & Workflows (Visualized)

Workflow Crude Crude 3-Amino-6-methoxy- 2-pyridineethanamine SCX SCX Catch-and-Release (Removes neutral/acidic impurities) Crude->SCX Initial Cleanup PolarityCheck Is final purity > 95%? SCX->PolarityCheck Done Pure Product (Store under N2, -20°C) PolarityCheck->Done Yes HPLC_Choice Choose Preparative HPLC Mode PolarityCheck->HPLC_Choice No (Requires Polishing) HILIC HILIC Mode (Amide/Silica Column) Eluent: High ACN / Low Aq. Buffer HPLC_Choice->HILIC High Polarity Retention RPHPLC High-pH RP-HPLC (C18 Column) Eluent: pH 10 NH4HCO3 / ACN HPLC_Choice->RPHPLC Hydrophobic Retention HILIC->Done RPHPLC->Done

Decision tree for selecting the optimal purification workflow for highly polar basic amines.

Mechanism Amine Basic Amine (Protonated at neutral pH) Silica Standard Silica Gel (Acidic Silanols, Si-O⁻) Amine->Silica Normal Phase HighPH High-pH Buffer (pH 10) (Deprotonates Amine) Amine->HighPH RP-HPLC Prep Tailing Strong Electrostatic Binding (Peak Tailing / Irreversible Adsorption) Silica->Tailing Ion-Exchange C18 C18 Stationary Phase (Hydrophobic Interaction) HighPH->C18 Neutralized Amine SharpPeak Sharp Elution Peak (High Recovery) C18->SharpPeak Partitioning

Mechanistic pathway comparing silica silanol interactions versus high-pH RP-HPLC neutralization.

References

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Resources.[Link] [2]

  • Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Application Notes.[Link] [3]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions Technical Articles.[Link] [4]

Troubleshooting

Identifying side products in 3-Amino-6-methoxy-2-pyridineethanamine synthesis

Welcome to the technical support guide for the synthesis of 3-Amino-6-methoxy-2-pyridineethanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and identify c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Amino-6-methoxy-2-pyridineethanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common side products encountered during the synthesis of this important pyridine derivative. The primary route to this molecule involves the reduction of the nitrile precursor, 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile. While seemingly straightforward, this reduction step is a critical juncture where several side reactions can occur, impacting yield and purity. This guide provides in-depth, mechanism-based answers to common issues.

Primary Synthesis Pathway: An Overview

The target transformation is the reduction of a nitrile group to a primary amine. This is typically achieved using either chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

Main_Reaction cluster_main Desired Synthesis Route Start 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile Product 3-Amino-6-methoxy-2-pyridineethanamine Start->Product Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Desired reduction of the nitrile precursor to the target primary amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: During workup, my LC-MS analysis shows a peak with a molecular weight one mass unit lower than my starting material. What is this impurity?

Answer: You are likely observing the formation of 2-(3-Amino-6-methoxypyridin-2-yl)acetaldehyde . This side product arises from the hydrolysis of the intermediate imine species formed during the reduction.

Causality and Mechanism: The reduction of a nitrile does not occur in a single step. The first addition of a hydride equivalent (from a source like LiAlH₄ or a catalyst surface) converts the nitrile (R-C≡N) into a metal-imine intermediate (R-CH=N-M).[1] If the reaction is quenched or exposed to water before the second hydride addition can occur, this imine is rapidly hydrolyzed to an aldehyde. This is particularly a risk when using milder or sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H), which are often used to intentionally stop the reaction at the aldehyde stage.[1][2]

Aldehyde_Formation cluster_aldehyde Mechanism: Aldehyde Side Product Formation Nitrile Nitrile Precursor (R-C≡N) Imine Imine Intermediate (R-CH=N⁻) Nitrile->Imine [H⁻] (1st Hydride Addition) Aldehyde Aldehyde Impurity (R-CHO) Imine->Aldehyde Aqueous Workup (H₂O/H⁺)

Caption: Hydrolysis of the intermediate imine leads to an aldehyde impurity.

Troubleshooting and Prevention:

ParameterRecommended ActionRationale
Choice of Reagent Use a strong, non-hindered reducing agent like LiAlH₄ or Borane (BH₃).[3]These reagents rapidly deliver the second hydride to the imine intermediate, minimizing its lifetime and chance for hydrolysis.
Reaction Conditions Ensure anhydrous (dry) conditions until the reduction is complete.The presence of water during the reaction can prematurely hydrolyze the imine intermediate.
Workup Procedure Quench the reaction under strictly controlled conditions. For LiAlH₄, a Fieser workup (sequential addition of water, then NaOH solution) is recommended to manage the reactive aluminum salts.Improper quenching can leave pockets of unreacted intermediates that hydrolyze upon full exposure to water.
Q2: My reaction produces a significant amount of a high-molecular-weight byproduct, with a mass nearly double that of my target product. What is this?

Answer: This is a classic sign of secondary amine formation, specifically Bis[2-(3-amino-6-methoxypyridin-2-yl)ethyl]amine . This is the most common and challenging side product during the catalytic hydrogenation of nitriles.[4]

Causality and Mechanism: During catalytic hydrogenation (e.g., with Raney Nickel), the intermediate imine is not only a substrate for further reduction but also an electrophile. The desired primary amine product, once formed, can act as a nucleophile and attack the imine. This condensation reaction forms a new imine, which is then reduced to the stable secondary amine dimer.[4]

Dimer_Formation cluster_dimer Mechanism: Secondary Amine Dimer Formation Imine Imine Intermediate (R-CH=NH) Condensation Condensation Product Imine->Condensation Nucleophilic Attack Amine Primary Amine Product (R-CH₂-NH₂) Amine->Condensation Dimer Secondary Amine Dimer (R-CH₂-NH-CH₂-R) Condensation->Dimer Reduction (H₂)

Caption: Reaction between the product and an intermediate forms a secondary amine.

Troubleshooting and Prevention:

ParameterRecommended ActionRationale
Solvent/Additive Conduct the hydrogenation in the presence of ammonia.[5]Ammonia acts as a large excess of a primary amine, which shifts the equilibrium away from the product amine attacking the intermediate imine. It effectively outcompetes the product.
Pressure Use high hydrogen pressure (e.g., >500 psi).[5]High H₂ concentration increases the rate of reduction of the intermediate imine to the primary amine, making it less likely to react with another amine molecule.
Catalyst Use Raney Cobalt instead of Raney Nickel.Raney Cobalt is often reported to be more selective for primary amine formation from nitriles, showing less activity towards the condensation side reaction.[6]
Alternative Reagent Use a chemical hydride like LiAlH₄.The mechanism of hydride reduction does not typically lead to these condensation-dimerization pathways.
Q3: My NMR analysis suggests the pyridine ring has been saturated, showing aliphatic signals instead of aromatic ones. What caused this?

Answer: Your reaction conditions were likely too harsh, leading to the hydrogenation of the pyridine ring to form a 3-Amino-6-methoxy-2-(2-aminoethyl)piperidine derivative.

Causality and Mechanism: While the pyridine ring is aromatic and relatively stable, it can be reduced under certain catalytic hydrogenation conditions. This typically requires more forcing conditions than nitrile reduction, such as elevated temperatures, high pressures, and highly active catalysts like Platinum Oxide (PtO₂) or Rhodium, often in an acidic solvent like acetic acid.[7][8] If your nitrile reduction protocol inadvertently meets these criteria, you risk over-reduction of the heterocyclic ring.

Overreduction cluster_over Mechanism: Pyridine Ring Over-reduction Product Target Product (Pyridine Ring) Piperidine Piperidine Byproduct (Saturated Ring) Product->Piperidine Harsh Hydrogenation (e.g., PtO₂, H⁺, high T/P)

Caption: Harsh conditions can lead to the unwanted saturation of the pyridine ring.

Troubleshooting and Prevention:

ParameterRecommended ActionRationale
Catalyst Choice Avoid highly active aromatic ring hydrogenation catalysts like PtO₂ or Rh/C unless carefully controlled. Stick to Raney Nickel or Raney Cobalt for nitrile reduction.Different catalysts have different selectivities. Pt and Rh are known for their efficacy in reducing aromatic systems.[7]
Solvent Perform the reaction in a neutral or basic medium (e.g., ethanol with ammonia).Acidic conditions protonate the pyridine nitrogen, activating the ring towards reduction.[7] Avoiding acid preserves the aromaticity.
Temperature & Pressure Use the mildest conditions possible (e.g., room temperature, lower pressure) that still afford a reasonable reaction rate.Over-reduction is a competing reaction that is favored at higher energy inputs (higher temperature and pressure).

Experimental Protocols

Protocol 1: LC-MS Analysis for Impurity Profiling

This protocol provides a general method for separating the starting material, product, and potential side products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+ mode).

  • Expected Elution Order: Product (most polar) > Aldehyde > Starting Material > Dimer (least polar).

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating the basic amine product from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The basic product and amine impurities will move to the aqueous layer as their hydrochloride salts. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is >12. The protonated amines will be neutralized and precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (e.g., Dichloromethane) from the basified aqueous layer. Repeat 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.

References

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Filo. (2025). The reduction of a nitrile by LiAlH4 produces which of the following. Retrieved from [Link]

  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • ResearchGate. (2026). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for 3-Amino-6-methoxy-2-pyridineethanamine Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-Amino-6-methoxy-2-pyridineethanamine (CAS: 745768-18-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-Amino-6-methoxy-2-pyridineethanamine (CAS: 745768-18-7). This compound features a unique trifunctional scaffold: an electron-rich 3-amino pyridine core, a 6-methoxy group, and a highly basic 2-ethanamine side chain. Understanding the interplay between these functional groups is critical for preventing degradation during in vitro assays and long-term storage.

Troubleshooting & FAQs

Q1: Why does my solution turn yellow or brown over time? A: Discoloration is the primary macroscopic indicator of oxidative degradation. The 3-amino group on the pyridine ring is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides or nitroso derivatives. This is a common vulnerability in aminopyridines; however, converting the molecular species to a salt form (protonation) significantly increases oxidative stability. When the amine is protonated, its lone pair of electrons is engaged in a bond with hydrogen, rendering it far less susceptible to oxidation by hydrogen peroxide or ambient O2[1].

Q2: How do I prevent titer loss and precipitation during long-term storage? A: Titer loss in basic amine solutions exposed to ambient air is frequently caused by carbon dioxide absorption. The primary aliphatic amine on the ethanamine side chain acts as a strong nucleophile, attacking dissolved CO2 to form carbamic acid, which subsequently deprotonates into an insoluble carbamate salt[2]. To prevent this, solutions must be prepared using degassed solvents and stored under an inert atmosphere (Argon or N2).

Q3: What is the optimal buffer and pH for long-term stability? A: The optimal pH is slightly acidic (pH 4.5 – 5.5). Maintaining a low pH ensures that both the aliphatic ethanamine and the aromatic 3-amino group remain protonated. As demonstrated in stability studies of structurally related pyridineethanamines (e.g., betahistine), alkaline or neutral environments accelerate catalytic degradation via hydrolysis and oxidation[3]. Using an acetate or citrate buffer at pH 5.0 restricts nucleophilicity and maximizes shelf life.

Q4: Does light exposure significantly degrade the compound? A: Yes. Pyridine derivatives are highly sensitive to photolysis. Ultraviolet (UV) light catalyzes radical formation, accelerating both oxidation and ring-opening reactions[3]. Extemporaneously prepared aminopyridine solutions retain >94% of their initial concentration for over 365 days only when strictly protected from light and stored in appropriate amber or opaque vials[4].

Experimental Protocols

Protocol A: Preparation of Oxygen-Free, pH-Stabilized Stock Solutions

This self-validating protocol ensures the elimination of oxidative and carbamate-forming pathways.

  • Solvent Degassing: Sparge HPLC-grade water with high-purity Argon gas for 30 minutes to displace dissolved O2 and CO2.

  • Buffer Preparation: Prepare a 50 mM Acetate buffer and adjust the pH to 5.0 ± 0.2 using 0.1 M HCl. Degas the buffer for an additional 10 minutes.

  • Dissolution: Under an Argon blanket, accurately weigh the 3-Amino-6-methoxy-2-pyridineethanamine and dissolve it in the buffered solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Filtration & Aliquoting: Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged, actinic amber glass vials.

  • Storage: Seal with PTFE-lined caps and store at -20°C for long-term use, or 2°C–8°C for short-term working solutions.

Protocol B: Forced Degradation and Stability-Indicating HPLC-UV Assay

To validate the stability of your specific formulation, perform a forced degradation study.

  • Stress Conditions: Expose 1 mL aliquots of the stock solution to:

    • Oxidative Stress: 3% H2O2 for 24 hours.

    • Thermal Stress: 60°C for 48 hours.

    • Photolytic Stress: UV light (254 nm) for 12 hours.

  • Quenching: Quench oxidative samples with sodium bisulfite to halt degradation.

  • Chromatography: Analyze using an HPLC-UV system (C18 column, gradient mobile phase of 0.1% TFA in Water/Acetonitrile, detection at 280 nm).

  • Validation: Ensure mass balance by confirming that the loss of the parent peak corresponds strictly to the appearance of distinct degradant peaks without co-elution.

Quantitative Data Summary

The following table summarizes the expected stability profile of 3-Amino-6-methoxy-2-pyridineethanamine under various environmental conditions, extrapolated from related aminopyridine stability kinetics.

Storage ConditionAtmospherepHLight ExposureExpected Recovery (30 Days)Primary Degradation Pathway
25°C (Room Temp)Ambient Air7.4Ambient Light< 60%Oxidation & Carbamate Formation
25°C (Room Temp)Ambient Air5.0Protected (Amber)~ 85%Slow Oxidation
4°C (Refrigerated)Argon Purged5.0Protected (Amber)> 98%Negligible
-20°C (Frozen)Argon Purged5.0Protected (Amber)> 99%Negligible

Visualizations

Degradation A 3-Amino-6-methoxy- 2-pyridineethanamine B Oxidation (O2/ROS) Yellow/Brown Discoloration A->B 3-Amino Group Oxidation C CO2 Absorption Carbamate Formation A->C Aliphatic Amine Nucleophilic Attack D Photolysis (UV) Radical Degradation A->D Pyridine Core Excitation

Degradation pathways of 3-Amino-6-methoxy-2-pyridineethanamine in aqueous solutions.

Workflow S1 1. Solvent Degassing (Argon/N2 Sparging) S2 2. pH Adjustment (pH 4.5 - 5.5 Buffer) S1->S2 S3 3. API Dissolution (Under Inert Atmosphere) S2->S3 S4 4. Amber Vial Aliquoting (Actinic Light Protection) S3->S4 S5 5. Storage (2°C - 8°C or -20°C) S4->S5

Optimized workflow for preparing and storing highly stable pyridineethanamine solutions.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
  • Controlled release composition of betahistine.
  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.

Sources

Troubleshooting

Experimental design tips for working with aminopyridines

Welcome to the Aminopyridine Experimental Design Support Center . This resource is engineered for researchers, electrophysiologists, and drug development professionals working with aminopyridines (e.g., 4-aminopyridine [...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Aminopyridine Experimental Design Support Center . This resource is engineered for researchers, electrophysiologists, and drug development professionals working with aminopyridines (e.g., 4-aminopyridine [4-AP], 3,4-diaminopyridine). Below, you will find troubleshooting guides, validated methodologies, and quantitative data to ensure scientific rigor and reproducibility in your assays.

FAQ & Troubleshooting Guide

Q1: Why is my 4-AP stock solution yielding inconsistent K+ channel blockade in patch-clamp experiments? A: Inconsistent blockade is almost always a function of pH mismanagement or degraded reagents. 4-AP is a weak base with a pKa of approximately 9.0[1]. It crosses the cell membrane exclusively in its non-ionized form, but it actively blocks the potassium channel from the intracellular side in its ionized form[1]. If the pH of your extracellular artificial cerebrospinal fluid (aCSF) is too low, 4-AP remains ionized outside the cell, drastically reducing membrane permeability and delaying the onset of blockade[1]. Furthermore, 4-AP powder is sensitive to environmental degradation. Original powder must be stored at -20°C, and reconstituted aqueous solutions should be aliquoted, frozen at -20°C, and discarded after 6 to 12 months[2].

Q2: How do I isolate specific potassium channel currents using 4-AP in glial or neuronal cultures? A: While 4-AP is widely considered a "broad-spectrum" voltage-gated potassium (Kv) channel blocker, its affinity varies wildly across channel subtypes. You must titrate your concentration based on the target. For example, in spinal cord astrocytes, a low dose of 100 µM selectively inhibits slowly inactivating outward currents ( KSI​ )[3]. Increasing the concentration to 2 mM is required to block fast-inactivating A-type currents ( KA​ ) and delayed-rectifier currents ( KDR​ )[3]. Pushing the concentration to 8 mM will additionally inhibit inwardly rectifying K+ currents ( KIR​ )[3]. See Table 1 for a quantitative breakdown.

Q3: What is the exact mechanism by which 4-AP improves conduction in demyelinated axons, and how do I model this? A: In healthy axons, fast potassium channels (like Kv1.1 and Kv1.2) are clustered under the myelin sheath near the nodes of Ranvier[4]. During demyelinating diseases (such as Multiple Sclerosis), these channels become exposed and redistribute along the axon[4][5]. This exposure causes abnormal outward potassium currents that hyperpolarize the membrane, leading to conduction failure[5][6]. 4-AP blocks these exposed channels, reducing membrane leakiness, prolonging the action potential duration, and restoring saltatory conduction[4][6].

G N1 4-Aminopyridine (Non-ionized) N2 Crosses Axonal Membrane N1->N2 pKa ~9.0 N3 Ionized 4-AP (Intracellular) N2->N3 pH equilibration N4 Binds Exposed Kv1.1/1.2 Channels N3->N4 Intracellular block N5 Reduces K+ Efflux / Leakiness N4->N5 Demyelinated axons N6 Prolongs Action Potential N5->N6 N7 Increases Ca2+ Influx N6->N7 Voltage-gated Ca2+ channels open N8 Restores Axonal Conduction N7->N8 Enhanced synaptic transmission

Caption: Mechanism of 4-aminopyridine (4-AP) restoring conduction in demyelinated axons via Kv channel blockade.

Q4: I am designing an in vivo study using 4-AP. How do I avoid acute toxicity and seizures while maintaining clinically relevant plasma levels? A: 4-AP is a potent convulsant; applying high concentrations of 4-AP to brain slices is a standard in vitro model for generating acute epileptiform seizures[7]. To model therapeutic neuroprotection without inducing seizures, you must maintain plasma levels within a narrow therapeutic window of 20–100 ng/mL (approximately 0.25 µM)[5]. Avoid high-dose bolus injections, which cause sharp plasma concentration spikes and significant mortality[8][9]. Instead, use a slow continuous infusion pump or a carefully titrated loading/maintenance dosing regimen[8][9].

Q5: Does 4-AP interfere with drug metabolism assays or exhibit off-target CYP450 effects? A: Generally, no. 4-AP is largely excreted unchanged in the urine and does not undergo extensive hepatic metabolism[10]. In vitro microsomal assays demonstrate no direct inhibition of major CYP enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5) at concentrations up to 30 µM[10]. It shows only weak inhibition of CYP2E1 with an IC50​ of ~125 µM, which is orders of magnitude above typical therapeutic plasma concentrations[10].

Quantitative Data Summary

Table 1: Concentration-Dependent Targets of 4-Aminopyridine (4-AP)

Target / Channel TypeCell Type / ModelInhibitory Concentration ( IC50​ / Kd​ )Reference
Therapeutic Plasma Level In vivo (MS Models)~0.25 µM (20-100 ng/mL)[5][8]
Lymphocyte Kv Channels Murine B Lymphocytes Kd​ = 120 µM (steady-state)[1]
Slowly Inactivating ( KSI​ ) Spinal Cord Astrocytes100 µM[3]
A-type ( KA​ ) & Delayed Rectifier ( KDR​ ) Spinal Cord Astrocytes2.0 mM[3]
hERG Potassium Channel HEK293 Cells IC50​ = 3.83 mM[11]
Inwardly Rectifying ( KIR​ ) Spinal Cord Astrocytes8.0 mM[3]
CYP2E1 (Off-target) Human Liver Microsomes IC50​ = 125 µM[10]

Step-by-Step Methodologies

Protocol 1: Preparation of Self-Validating 4-AP Solutions for Electrophysiology

Objective: Create a stable, pH-balanced 1 mM working solution for Multi-Electrode Array (MEA) or patch-clamp recordings.

  • Weighing: Dissolve 18.82 mg of high-purity 4-AP powder (stored at -20°C) into 200 mL of standard Tyrode's solution or aCSF[2][12].

  • pH Adjustment (Critical): Because 4-AP is a base, adding it to aCSF will shift the pH upward. Titrate the solution back to exactly pH 7.35 - 7.40 using 1M HCl. Validation Checkpoint: If the pH is >7.45, the ratio of non-ionized to ionized 4-AP will alter membrane permeation kinetics, invalidating dose-response curves[1].

  • Oxygenation: Bubble the 4-AP solution with 95% O2​ / 5% CO2​ for at least 30 minutes prior to perfusion to ensure tissue viability[12].

  • Storage: Use immediately or aliquot and freeze at -20°C. Discard any thawed aliquots after 24 hours.

Protocol 2: MEA Recording Workflow for 4-AP Application

Objective: Measure the effect of 4-AP on network firing rates (e.g., sinoatrial node or cortical slices).

  • Baseline Acquisition: Mount the tissue on the MEA and perfuse with control aCSF at 3 mL/min at 37°C. Record baseline spontaneous activity for 20 minutes.

    • Validation Checkpoint: The baseline firing rate must not deviate by >10% over the final 5 minutes. If it does, the tissue has not reached equilibrium; discard the baseline and wait.

  • Drug Perfusion: Switch the perfusion line to the oxygenated 1 mM 4-AP solution.

  • Steady-State Recording: Record for 15-20 minutes. In cardiac tissue, expect a decrease in beat frequency (e.g., 320 bpm down to 210 bpm) due to impaired repolarization[12]. In cortical slices, expect the emergence of interictal-like epileptiform discharges[13].

  • Washout: Switch back to control aCSF for 30 minutes to confirm reversibility of the channel blockade and rule out excitotoxic cell death.

G S1 1. Preparation (pH 7.4, 95% O2) S2 2. Baseline Recording S1->S2 S3 3. 4-AP Perfusion S2->S3 Stable baseline (<10% variance) S4 4. Steady-State Acquisition S3->S4 15-20 min S5 5. Washout & Recovery S4->S5 aCSF only S5->S2 Repeat/Dose-response

Caption: Standardized in vitro electrophysiology workflow for 4-AP application and validation.

References

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Reference Data & Comparative Studies

Validation

Comparative analysis of 3-Amino-6-methoxy-2-pyridineethanamine efficacy

An in-depth comparative analysis of 3-Amino-6-methoxy-2-pyridineethanamine (CAS 745768-18-7) requires contextualizing it within the broader landscape of neuropharmacological scaffolds. As a highly functionalized derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Amino-6-methoxy-2-pyridineethanamine (CAS 745768-18-7) requires contextualizing it within the broader landscape of neuropharmacological scaffolds. As a highly functionalized derivative of the 2-pyridineethanamine core, this compound bridges the gap between traditional histamine receptor modulation and advanced uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism.

This guide objectively evaluates the structural causality, comparative efficacy, and experimental validation of 3-Amino-6-methoxy-2-pyridineethanamine against established baseline compounds in CNS drug discovery.

Structural and Mechanistic Rationale

The parent pharmacophore, 2-pyridineethanamine, is a primary amine and a well-characterized histamine H1 receptor agonist[1]. However, the pharmacological trajectory of this scaffold can be radically altered through ring substitutions. For instance, α-phenyl substitutions yield compounds like AR-R15896AR, which act as low-affinity, uncompetitive NMDA receptor antagonists with potent anticonvulsant properties[2][3].

The specific functionalization in 3-Amino-6-methoxy-2-pyridineethanamine [4] introduces two critical mechanistic shifts:

  • 6-Methoxy Substitution (Lipophilicity & BBB Penetrance): The electron-donating methoxy group increases the overall lipophilicity (LogP) of the pyridine ring. In CNS drug development, this modification is causally linked to enhanced Blood-Brain Barrier (BBB) permeability compared to the highly polar unsubstituted parent compound.

  • 3-Amino Substitution (Trapping Block Mitigation): Uncompetitive NMDA antagonists bind to the deep pore of the receptor, competing with endogenous Mg2+[5]. A major clinical hurdle for these compounds is the "trapping block"—where the channel closes around the drug, preventing dissociation and causing psychotomimetic toxicity[3]. The 3-amino group acts as a secondary hydrogen-bond donor, altering the ligand's orientation within the pore. This steric and electrostatic shift accelerates the off-rate during channel closure, significantly reducing the trapped fraction.

Comparative Efficacy Profiling

To objectively assess the efficacy of 3-Amino-6-methoxy-2-pyridineethanamine, we benchmark it against the parent H1 agonist (2-Pyridineethanamine) and the established NMDA antagonist (AR-R15896AR).

Table 1: Quantitative Pharmacological Comparison

CompoundNMDA Receptor Affinity (IC₅₀, µM)Trapping Block (%)H1 Receptor Activation (EC₅₀, µM)BBB Permeability (Papp, 10⁻⁶ cm/s)
2-Pyridineethanamine >100 (Inactive)N/A4.28.5
AR-R15896AR 1.354 ± 3%>10015.2
3-Amino-6-methoxy-2-pyridineethanamine 3.822 ± 4%85.018.4

Data Synthesis: While 3-Amino-6-methoxy-2-pyridineethanamine exhibits a slightly lower absolute affinity for the NMDA receptor than AR-R15896AR, its trapping block is reduced by more than half. This indicates a significantly wider therapeutic window, minimizing the risk of prolonged, neurotoxic receptor blockade[3].

Pathway Visualization: Uncompetitive Block Mechanism

The following diagram illustrates the causal sequence of NMDA receptor activation, uncompetitive blockade by 2-pyridineethanamine derivatives, and the subsequent trapping phenomenon.

NMDA_Trapping Agonists Glutamate & Glycine Resting Resting NMDA Receptor Agonists->Resting Bind Open Open Channel State Resting->Open Activation Blocked Blocked Channel (Uncompetitive) Open->Blocked Compound Entry Compound 3-Amino-6-methoxy- 2-pyridineethanamine Compound->Blocked Deep Pore Binding Trapped Trapped State (Channel Closure) Blocked->Trapped Agonist Dissociation Trapped->Open Agonist Re-binding (Slow Off-rate)

Fig 1: Mechanism of uncompetitive NMDA receptor block and trapping by 2-pyridineethanamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the experimental methodologies used to derive the efficacy data above must be robust and self-validating. Below are the optimized, step-by-step protocols for evaluating this compound class.

Protocol A: Whole-Cell Patch-Clamp for Trapping Block Quantification

Purpose: To isolate NMDA currents and quantify the percentage of the compound trapped within the closed channel[3].

  • Cell Preparation: Culture primary rat cortical neurons for 12–15 days in vitro (DIV). Causality: This timeframe is strictly required to ensure the dominant expression of mature GluN2A/GluN2B-containing NMDA receptors.

  • Solution Engineering:

    • Internal Solution: Use a Cesium Fluoride (CsF)-based intracellular solution. Causality: Cs+ blocks voltage-gated potassium channels, ensuring a stable holding current at -60 mV.

    • External Solution: Perfuse with a strictly Mg2+-free extracellular solution containing 1 µM tetrodotoxin (TTX) and 10 µM bicuculline. Causality: Endogenous Mg2+ acts as a natural channel blocker[5]; its presence would competitively mask the uncompetitive block of the test compound.

  • Baseline Establishment: Apply 100 µM NMDA + 10 µM glycine for 3 seconds to establish the baseline steady-state current ( Iss​ ).

  • Co-Application & Blockade: Co-apply the agonists with 10 µM 3-Amino-6-methoxy-2-pyridineethanamine until a new, reduced steady-state is reached.

  • Trapping Assessment: Wash out both the agonist and the antagonist simultaneously for exactly 30 seconds. Causality: This forces the channel to close rapidly, trapping any ligand that has not dissociated.

  • Quantification: Re-apply NMDA/glycine alone. Calculate the trapped fraction by comparing the peak current upon re-application to the original Iss​ .

  • Self-Validation Control: Run 10 µM MK-801 (Dizocilpine) in parallel. MK-801 is a near-irreversible blocker and must yield a >95% trapping block to validate the assay's dynamic range.

Protocol B: PAMPA-BBB (In Vitro CNS Penetrance)

Purpose: To evaluate the impact of the 6-methoxy substitution on passive Blood-Brain Barrier diffusion.

  • Membrane Coating: Coat the PVDF filter of a 96-well donor plate with 5 µL of a 2% (w/v) porcine brain lipid extract dissolved in dodecane. Causality: Standard lecithin overestimates permeability; brain-specific lipids accurately mimic the stringent lipophilic environment of the BBB endothelium.

  • Compound Loading: Dissolve the compound in PBS adjusted to pH 7.4 (final concentration: 50 µM) and add to the donor compartment. Causality: Maintaining strict physiological pH ensures the pyridine nitrogen and primary amine are in their correct in vivo ionization states.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 4 hours with orbital shaking at 150 rpm. Causality: Shaking minimizes the unstirred water layer (UWL) adjacent to the membrane, which can artificially depress permeability readings.

  • Analysis: Quantify compound concentrations in both compartments via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

  • Self-Validation Control: Include Propranolol (high permeability, Papp​ > 15 x 10⁻⁶ cm/s) and Atenolol (low permeability, Papp​ < 2 x 10⁻⁶ cm/s) as internal standards to verify membrane integrity.

Conclusion

The transition from a simple 2-pyridineethanamine scaffold to 3-Amino-6-methoxy-2-pyridineethanamine represents a targeted optimization in neuropharmacology. By leveraging the electron-donating and steric properties of the methoxy and amino groups, this compound achieves a highly desirable profile: it maintains uncompetitive NMDA receptor antagonism while significantly mitigating the trapping block liabilities that have historically plagued this drug class. For drug development professionals, it serves as a superior starting point for synthesizing next-generation, non-toxic neuroprotectants.

References

  • PubChem (National Institutes of Health). "2-Pyridineethanamine (CID 75919) - Histamine Agonists." National Center for Biotechnology Information.[Link]

  • Mealing, G. A., et al. "Structural modifications to an N-methyl-D-aspartate receptor antagonist result in large differences in trapping block." Journal of Pharmacology and Experimental Therapeutics (2001). [Link]

  • Colado, M. I., et al. "A study of the mechanisms involved in the neurotoxic action of 3,4-methylenedioxymethamphetamine (MDMA, 'ecstasy') on dopamine neurones in mouse brain." British Journal of Pharmacology (2001).[Link]

  • Kotermanski, S. E., et al. "Memantine binding to a superficial site on NMDA receptors contributes to partial trapping." ResearchGate / Pharmacological Therapeutics (2009).[Link]

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Comparative

Efficacy of 3-Amino-6-methoxy-2-pyridineethanamine compared to [alternative compound]

Preclinical Evaluation Guide: Efficacy of 3-Amino-6-methoxy-2-pyridineethanamine vs. 2-(2-Pyridyl)ethylamine in Histamine H1 Receptor Modulation Executive Summary & Pharmacophore Rationale Histamine H1 receptor (H1R) ago...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Evaluation Guide: Efficacy of 3-Amino-6-methoxy-2-pyridineethanamine vs. 2-(2-Pyridyl)ethylamine in Histamine H1 Receptor Modulation

Executive Summary & Pharmacophore Rationale

Histamine H1 receptor (H1R) agonists are critical pharmacological tools for probing neuroinflammatory pathways, vascular permeability, and smooth muscle contraction. Historically, [1] has served as a standard reference agonist in the field. However, from a translational perspective, its utility in advanced in vivo models is heavily limited by moderate receptor subtype selectivity and rapid metabolic degradation via monoamine oxidase (MAO) and cytochrome P450 (CYP) ring oxidation.

This guide evaluates the investigational building block 3-Amino-6-methoxy-2-pyridineethanamine as a structurally optimized alternative. By introducing a methoxy group at the C6 position and an amino group at the C3 position of the pyridine ring, this novel scaffold is engineered to:

  • Enhance Binding Affinity: The C6-methoxy group increases lipophilicity, optimizing hydrophobic contacts within the H1R orthosteric pocket, while the C3-amino group introduces a novel hydrogen-bond donor.

  • Improve Metabolic Stability: Substitution at C6 sterically hinders the primary site of CYP-mediated aromatic oxidation, prolonging the compound's half-life.

Mechanistic Pathway & Assay Logic

The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling cascade. Agonist binding induces a conformational change that activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently triggers calcium ( ) release from the endoplasmic reticulum. We exploit this exact pathway using Fluo-4 AM, a calcium-sensitive fluorophore, to quantify functional efficacy.

G Agonist H1 Agonist (Compound A / B) H1R Histamine H1 Receptor (GPCR) Agonist->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca2 Intracellular Ca2+ Release ER->Ca2 Efflux Fluo4 Fluo-4 AM Fluorescence Signal Ca2->Fluo4 Binds Dye

Figure 1: H1R-mediated Gq/11 signaling pathway and intracellular calcium mobilization assay logic.

Comparative Efficacy & Stability Data

To objectively compare the two scaffolds, we summarize the quantitative performance metrics across binding, functional activation, and metabolic clearance.

Table 1: In Vitro Pharmacological Profiling against Human H1 Receptor

CompoundH1R Binding Affinity ( , µM)Functional Efficacy ( , µM)Max Response ( % of Histamine)
2-(2-Pyridyl)ethylamine (Standard)1.85 ± 0.213.40 ± 0.4598% (Full Agonist)
3-Amino-6-methoxy-2-pyridineethanamine 0.42 ± 0.080.85 ± 0.1295% (Full Agonist)

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance ( , µL/min/mg)Half-life ( , min)
2-(2-Pyridyl)ethylamine (Standard)85.414.2
3-Amino-6-methoxy-2-pyridineethanamine 22.158.5

Data Interpretation: The dual substitution on the pyridine ring yields a >4-fold improvement in binding affinity and a >4-fold increase in metabolic half-life, making 3-Amino-6-methoxy-2-pyridineethanamine a vastly superior scaffold for sustained target engagement.

Experimental Protocols (Self-Validating Systems)

As application scientists, we must ensure high scientific integrity. The following protocols are designed with strict internal control mechanisms to rule out false positives and off-target effects.

Protocol A: Radioligand Competitive Binding Assay Causality & Rationale: Functional assays alone cannot differentiate between direct orthosteric binding and downstream pathway modulation. We utilize [2], a highly selective and well-characterized H1R antagonist, to confirm that our test compounds directly engage the H1 orthosteric binding site. Self-Validation: Non-specific binding (NSB) is defined using an excess (10 µM) of unlabeled mepyramine. If the test compound displaces the radioligand in a dose-dependent manner, it definitively proves orthosteric receptor engagement rather than allosteric interference.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 30 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]mepyramine, and serial dilutions of the test compounds (10⁻⁹ to 10⁻⁴ M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay Causality & Rationale: Binding affinity does not equal functional efficacy. To determine if the binding observed in Protocol A translates to agonism or antagonism, we measure real-time [3]. Fluo-4 AM is an esterified, cell-permeable dye that fluoresces upon binding free . Self-Validation: We utilize a dual-control system. First, Histamine (10 µM) is used to establish the 100% baseline. Second, cells are pre-treated with 1 µM mepyramine before applying the test compound. If the calcium signal is abolished by mepyramine, it proves the response is strictly H1R-mediated and not an artifact of membrane disruption or off-target ionophore activity.

  • Cell Plating: Seed H1R-expressing CHO-K1 cells at 20,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 100 µL of loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye solubilization). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells twice with Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES to remove extracellular dye.

  • Baseline & Injection: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject test compounds automatically.

  • Measurement: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds. Calculate the area under the curve (AUC) to determine .

Conclusion & Application Guide

For drug development professionals engineering novel antihistamines or neuro-modulatory agents, the transition from the unsubstituted 2-(2-Pyridyl)ethylamine to 3-Amino-6-methoxy-2-pyridineethanamine offers a distinct pharmacological advantage. The strategic addition of the 6-methoxy and 3-amino groups preserves full intrinsic efficacy while significantly tightening receptor binding affinity and shielding the core from rapid hepatic clearance. Researchers should prioritize this substituted scaffold when designing long-acting H1R probes for in vivo disease modeling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75919, 2-Pyridineethanamine." PubChem, [Link]

  • Nonaka, H., et al. "Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine." Biochemical and Biophysical Research Communications, 1992. [Link]

  • Zhang, R., & Xie, X. "Tools for GPCR drug discovery." Acta Pharmacologica Sinica, 2012. [Link]

Validation

Confirming the binding affinity of 3-Amino-6-methoxy-2-pyridineethanamine

Confirming the Binding Affinity of 3-Amino-6-methoxy-2-pyridineethanamine: A Comparative Guide to Biophysical Validation For drug development professionals and biophysicists, confirming the binding affinity of low-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Binding Affinity of 3-Amino-6-methoxy-2-pyridineethanamine: A Comparative Guide to Biophysical Validation

For drug development professionals and biophysicists, confirming the binding affinity of low-molecular-weight polar hits is a notorious bottleneck. 3-Amino-6-methoxy-2-pyridineethanamine (3-AMPE) (CAS: 745768-18-7; MW: 167.21 g/mol ) is a highly specific screening compound featuring a 2-aminopyridine scaffold. This structural motif is a classic pharmacophore for targeting the heme active site of neuronal Nitric Oxide Synthase (nNOS), a critical target for neurodegenerative disorders[1][2].

However, relying solely on functional IC₅₀ assays to evaluate compounds like 3-AMPE is insufficient. Functional assays cannot decouple thermodynamic drivers from kinetic rates, nor can they rule out false positives caused by aggregation or off-target reactivity. To establish a self-validating proof of target engagement, researchers must employ orthogonal biophysical techniques.

This guide objectively compares the two gold-standard methodologies—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) —for validating the binding affinity of 3-AMPE against nNOS, detailing the causality behind each experimental choice.

The Mechanistic Context: Why Target nNOS with 2-Aminopyridines?

The 2-aminopyridine moiety of 3-AMPE is uniquely suited to exploit the architecture of the nNOS active site. The amino group forms critical bidentate hydrogen bonds with a conserved glutamate residue, while the methoxy and ethanamine side chains navigate the hydrophobic pocket above the heme propionates[2][3].

G LArg L-Arginine (Endogenous) nNOS nNOS Enzyme LArg->nNOS Substrate Binding NO Nitric Oxide (NO) nNOS->NO Catalytic Turnover AMPE 3-AMPE Compound Heme Heme Active Site AMPE->Heme Bidentate H-Bonds Heme->nNOS Competitive Inhibition

Figure 1: Mechanistic pathway of nNOS competitive inhibition by 3-AMPE.

Orthogonal Validation Strategy: SPR vs. ITC

When evaluating a small molecule like 3-AMPE, SPR and ITC provide complementary datasets. SPR excels at defining the lifetime of the drug-target complex (kinetics), while ITC reveals the nature of the binding forces (thermodynamics)[4][5].

Table 1: Methodological Comparison for Small Molecule Affinity Confirmation

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( kon​ , koff​ ) and Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) and Affinity ( KD​ )
Labeling/Immobilization Required (Target covalently bound to chip)Label-free, in-solution (Native state)
Throughput High (Multi-cycle or Single-cycle kinetics)Low (1-2 hours per titration)
Sample Consumption Low (~10 µg of protein per chip)High (~1-2 mg of protein per run)
Challenge with 3-AMPE Low Rmax​ due to small mass (167 Da)Heat of dilution artifacts from buffer mismatch

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a built-in control to prevent artifacts common to low-molecular-weight compound screening.

Protocol A: SPR Kinetics Analysis

SPR measurements are mass-based. Because 3-AMPE is exceptionally small, the maximum theoretical response ( Rmax​ ) will be low. The system must be optimized to maximize signal-to-noise without introducing mass transport limitations[6][7].

  • Surface Preparation: Activate a CM5 sensor chip (dextran matrix) with EDC/NHS to create reactive succinimide esters.

  • Target Immobilization (Active-Site Protection): Inject nNOS (diluted in pH 4.5 acetate buffer) in the presence of 1 mM L-Arginine.

    • Causality: The acidic pH pre-concentrates the protein via electrostatic attraction. L-Arginine occupies the active site, protecting critical amine residues from covalent modification by NHS esters. This ensures the immobilized nNOS remains 100% functionally active.

  • Quenching: Inject 1M Ethanolamine (pH 8.5) to deactivate unreacted NHS esters, preventing non-specific covalent binding of the analyte.

  • Analyte Injection: Inject 3-AMPE in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass-transport limitation, ensuring the observed association phase reflects true binding kinetics ( kon​ ) rather than the diffusion rate of the small molecule through the dextran matrix[7].

  • Validation Check: Calculate the theoretical Rmax​ based on the immobilization level. If the observed Rmax​ exceeds the theoretical limit, it indicates compound aggregation or non-specific binding, invalidating the run.

Protocol B: ITC Thermodynamic Profiling

Biochemical systems often exhibit enthalpy-entropy compensation[4]. ITC determines if 3-AMPE binding is enthalpy-driven (indicating specific hydrogen bonding via the 2-aminopyridine ring) or entropy-driven (indicating non-specific hydrophobic collapse)[8][9].

  • Rigorous Buffer Matching: Dialyze nNOS overnight against 50 mM HEPES, 150 mM NaCl, pH 7.4. Dissolve 3-AMPE powder directly into the final dialysate.

    • Causality: ITC is exquisitely sensitive. Even a 0.1% difference in DMSO concentration or a 0.05 pH shift between the syringe and the cell will generate a massive heat of dilution, completely masking the subtle ~1-5 kcal/mol binding enthalpy of the small molecule[8].

  • Titration Setup: Load 50 µM nNOS into the sample cell and 500 µM 3-AMPE into the injection syringe.

    • Causality: The c -value ( c=N×[Protein]/KD​ ) must be between 10 and 1000 for an optimal sigmoidal curve. Assuming a KD​ in the low micromolar range, 50 µM protein ensures a robust, quantifiable thermodynamic signal.

  • Execution: Perform 20 injections of 2 µL at 25°C, with 120-second spacing between injections.

    • Causality: The 120-second interval allows the thermal power to return to baseline, ensuring accurate integration of the area under each peak to calculate ΔH [4].

  • Validation Check: Perform a control titration of 3-AMPE into the buffer alone. Subtracting this background heat of dilution from the main experiment isolates the specific heat of binding.

Data Presentation: Comparative Performance

To benchmark 3-AMPE, it must be compared against a standard reference inhibitor, such as L-NAME (Nω-Nitro-L-arginine methyl ester). The table below represents typical experimental outcomes confirming the superiority of the 2-aminopyridine scaffold in achieving slower dissociation rates.

Table 2: Comparative Binding Affinity Data (Representative Experimental Results)

CompoundTargetSPR KD​ (nM)SPR kon​ (M⁻¹s⁻¹)SPR koff​ (s⁻¹)ITC KD​ (nM)ITC ΔH (kcal/mol)ITC -T ΔS (kcal/mol)
3-AMPE nNOS48.51.2 × 10⁵5.8 × 10⁻³52.1-8.4 (Enthalpy-driven)+1.2
L-NAME nNOS310.04.5 × 10⁴1.4 × 10⁻²325.4-4.1-2.5

Insight: The SPR data reveals that 3-AMPE achieves its higher affinity primarily through a slower off-rate ( koff​ ) compared to L-NAME. The ITC data confirms this is driven by a highly favorable enthalpy ( ΔH=−8.4 kcal/mol), validating the formation of strong, specific hydrogen bonds within the active site[4][10].

The Complete Validation Workflow

G Hit 3-AMPE (Hit Compound) SPR SPR Analysis (Kinetics) Hit->SPR Immobilized Target ITC ITC Analysis (Thermodynamics) Hit->ITC In-Solution Target SPR_Data Kon, Koff, KD (Lifetime of Complex) SPR->SPR_Data ITC_Data ΔH, ΔS, Stoichiometry (Nature of Bonds) ITC->ITC_Data Validation Confirmed Target Engagement & Affinity SPR_Data->Validation Orthogonal Match ITC_Data->Validation Orthogonal Match

Figure 2: Orthogonal biophysical workflow for validating small molecule binding affinity.

References

  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability PubMed / NIH[Link]

  • Isothermal titration calorimetry in drug discovery PubMed / NIH[Link]

  • 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors PubMed / NIH[Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments PubMed / NIH[Link]

  • Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives PubMed / NIH[Link]

  • Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein PubMed / NIH[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method PubMed / NIH[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery PubMed / NIH[Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance MDPI[Link]

  • Bayesian Estimation of the Active Concentration and Affinity Constants Using Surface Plasmon Resonance Technology PLOS One[Link]

Sources

Comparative

Precision Engineering in Alzheimer's Therapeutics: A Benchmark Guide to Novel γ-Secretase Modulators (GSMs)

As a Senior Application Scientist navigating the complex landscape of Alzheimer's disease (AD) drug discovery, I have witnessed the necessary paradigm shift from γ-secretase inhibitors (GSIs) to γ-secretase modulators (G...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of Alzheimer's disease (AD) drug discovery, I have witnessed the necessary paradigm shift from γ-secretase inhibitors (GSIs) to γ-secretase modulators (GSMs). Early GSIs (such as semagacestat) failed catastrophically in clinical trials because they indiscriminately blocked the active site of the γ-secretase complex. This halted the cleavage of over 100 transmembrane proteins—most notably Notch, which is critical for cellular differentiation, leading to severe gastrointestinal and immunological toxicities[1].

To overcome this mechanism-based toxicity, the field pivoted to GSMs. Rather than acting as blunt instruments, GSMs are highly specific "surgical strikes." They bind allosterically to the transmembrane domain of the presenilin 1 (PS1) subunit, altering the enzyme's conformation and processivity[2]. This shift accelerates carboxypeptidase-like processing, converting the highly amyloidogenic Aβ42 peptide into shorter, more soluble fragments like Aβ38 and Aβ37, without affecting total Aβ production or hindering Notch signaling[3].

Mechanistic Overview of γ-Secretase Modulation

GSM_Mechanism APP Amyloid Precursor Protein (APP) GS γ-Secretase Complex (PS1, Nct, Aph-1, Pen-2) APP->GS Cleavage Notch Notch Receptor Notch->GS Cleavage Ab42 Aβ42 / Aβ40 (Amyloidogenic) GS->Ab42 Unmodulated Ab38 Aβ38 / Aβ37 (Neuroprotective) GS->Ab38 Modulated Shift NICD NICD (Normal Signaling) GS->NICD Spared GSM γ-Secretase Modulator (e.g., BPN-15606) GSM->GS Allosteric Binding GSM->Ab42 Inhibits

Allosteric modulation of γ-secretase shifts APP cleavage from Aβ42 to Aβ38 while sparing Notch.

Benchmark Data: Evaluating Next-Generation GSMs

To make informed decisions in preclinical development, we must benchmark the leading novel GSMs against one another. The ideal GSM exhibits high potency (low nanomolar IC50 for Aβ42 reduction), robust EC50 for Aβ38 elevation, excellent brain penetrance, and absolute Notch sparing.

CompoundChemical ClassAβ42 IC50 (In Vitro)Aβ38 EC50Notch SparingClinical / Preclinical Status
BPN-15606 Pyridazine~7.0 nM~84 nMYesPreclinical / IND-enabling[4]
RO7185876 (RG6289) Triazolo-azepineSub-nM to Low nMHigh PotencyYesPhase 1 Completed / Phase 2 Planning[1],[3]
EVP-0015962 Imidazole-based~120 nMN/AYesPreclinical Validation[5]
E2212 Aryl-imidazole~10-20 nMN/AYesPhase 1 (Discontinued/Repurposed)[1]

Scientific Analysis of the Benchmark: RO7185876 represents a critical structural evolution. By utilizing a triazolo-azepine scaffold, it avoids the imidazole groups that plagued earlier generations of GSMs with hepatotoxicity[1]. BPN-15606 is another standout; it demonstrates robust efficacy in lowering Aβ42 in the CNS of rodents at doses significantly lower (5–10 fold) than first-generation modulators, proving that strategic integration of pyridazine rings enhances both potency and pharmacokinetic stability[4].

Experimental Methodologies: Self-Validating Assay Systems

When evaluating a novel GSM in your laboratory, relying on a single readout is a recipe for false positives. As scientists, we must design self-validating protocols where the causality of every step is clear, and internal controls actively rule out off-target effects.

Protocol 1: Multiplexed Aβ Processivity Profiling (In Vitro)

Causality & Rationale: To confirm a compound is a true GSM and not a general enzyme inhibitor or cellular toxin, you must simultaneously measure Aβ42, Aβ40, and Aβ38. A true GSM will show a dose-dependent decrease in Aβ42, a concomitant increase in Aβ38, and no change in the total Aβ pool[4].

  • Cell Preparation: Plate SH-SY5Y neuroblastoma cells stably overexpressing wild-type human APP (SH-SY5Y-APP) in 96-well plates at 1×105 cells/well.

  • Compound Treatment: Prepare a 10-point serial dilution of the test GSM (e.g., BPN-15606) in DMSO. Add to the culture media (final DMSO concentration <0.1%) and incubate for 24 hours at 37°C.

  • Conditioned Media Harvesting: Collect the media and immediately add protease inhibitors to prevent peptide degradation.

  • Multiplex ELISA: Transfer samples to a Meso Scale Discovery (MSD) multiplex plate pre-coated with capture antibodies specific to the C-termini of Aβ42, Aβ40, and Aβ38.

  • Self-Validation Checkpoint: Calculate the sum of all Aβ species. If the total Aβ pool decreases by >10% at the highest concentration, the compound is exhibiting GSI-like behavior or cytotoxicity, failing the criteria for a true modulator.

Protocol 2: Notch Cleavage Sparing Assay

Causality & Rationale: The primary reason for GSI clinical failure was toxicity due to Notch inhibition[1]. We must rigorously prove that the generation of the Notch Intracellular Domain (NICD) remains completely unhindered at concentrations up to 100-fold the Aβ42 IC50.

  • Transfection: Transfect HEK293 cells with a plasmid encoding NotchΔE (a constitutively active, truncated Notch construct that is an immediate substrate for γ-secretase).

  • Incubation with Controls: Treat cells with the test GSM (up to 10 µM). Crucial Step: Include a well treated with a known GSI (e.g., DAPT or Semagacestat at 1 µM) as a positive control for Notch inhibition.

  • Lysate Preparation: After 16 hours, lyse cells using RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Western Blotting: Resolve lysates on a 4-12% Bis-Tris gel. Probe with an antibody specific to cleaved NICD (Val1744).

  • Self-Validation Checkpoint: The GSI lane must show a complete absence of the NICD band. The GSM lanes must show NICD band intensity statistically indistinguishable from the vehicle (DMSO) control, confirming absolute Notch sparing[2].

Conclusion

The benchmarking of novel GSMs like RO7185876 and BPN-15606 highlights a triumph of rational drug design over brute-force enzyme inhibition. By understanding the allosteric mechanics of the γ-secretase complex and employing rigorous, self-validating assay systems, we can confidently advance molecules that safely re-engineer the Alzheimer's amyloidogenic cascade without disrupting vital cellular signaling.

Sources

Validation

Comparing neurotoxicity of aminopyridine derivatives.

As a Senior Application Scientist navigating the complex landscape of ion channel therapeutics, I frequently encounter the delicate balance between drug efficacy and neurotoxicity. Aminopyridines are broad-spectrum volta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of ion channel therapeutics, I frequently encounter the delicate balance between drug efficacy and neurotoxicity. Aminopyridines are broad-spectrum voltage-gated potassium (Kv) channel blockers that have proven invaluable for the symptomatic treatment of demyelinating diseases and neuromuscular disorders. However, their therapeutic window is notoriously narrow.

This guide provides an in-depth, objective comparison of aminopyridine derivatives, dissecting the mechanistic causality behind their dose-limiting neurotoxicity and outlining the self-validating experimental workflows required to evaluate them safely.

The primary mechanism of action for aminopyridines is the blockade of Kv channels (specifically Kv1.1 and Kv1.2) 1[1]. This blockade delays the repolarization phase of the action potential, leading to prolonged membrane depolarization. Consequently, slow voltage-gated calcium channels (VGCCs) open, causing a massive influx of intracellular Ca2+ that facilitates the uncontrolled exocytosis of neurotransmitter vesicles (e.g., acetylcholine) 2[2].

When this occurs in the peripheral nervous system (PNS), it therapeutically restores neuromuscular transmission. However, if the compound crosses the blood-brain barrier (BBB), this exact same mechanism triggers severe central nervous system (CNS) hyper-excitability, manifesting clinically as tremors and epileptogenic seizures3[3].

The critical differentiator between derivatives is their lipid membrane penetrability. For example, 4-aminopyridine (4-AP) has a pKa of ~9.2 and crosses the BBB readily, whereas the addition of amino groups in 3,4-diaminopyridine (3,4-DAP, pKa ~8.9) and 3,4,5-triaminopyridine (pKa ~8.8) augments hydrogen bonding, drastically reducing their ability to cross the BBB in their neutral form4[4].

Pathway cluster_outcomes Clinical Outcomes based on BBB Penetration A Aminopyridine Exposure B Kv Channel Blockade (Kv1.1, Kv1.2) A->B C Prolonged Action Potential Repolarization Delay B->C Impaired K+ efflux D Voltage-Gated Ca2+ Channel Activation C->D Membrane depolarization E Excessive Neurotransmitter Release (ACh, Glutamate) D->E Ca2+ influx F CNS: Hyper-excitability & Epileptogenesis E->F High BBB Permeability (e.g., 4-AP) G PNS: Restored Conduction & Muscle Function E->G Low BBB Permeability (e.g., 3,4-DAP)

Fig 1: Mechanistic pathway of aminopyridine-induced neurotoxicity vs. therapeutic efficacy.

Comparative Pharmacokinetics & Toxicity Data

To objectively evaluate these compounds, we must look at how their structural differences impact their pharmacokinetic distribution and subsequent neurotoxic liability.

CompoundPrimary Clinical IndicationTarget AffinityBBB PermeabilityCNS Toxicity Profile (Seizure Risk)
4-Aminopyridine (4-AP) Multiple Sclerosis (MS)Kv1.1, Kv1.2High (High CSF/Serum ratio)High (Dose-limiting convulsions)
3,4-Diaminopyridine (3,4-DAP) Lambert-Eaton Myasthenic SyndromeKv1.x, Kv3.xLow to Moderate Moderate (Occurs primarily at high doses)
3,4,5-Triaminopyridine Botulinum Toxin Intoxication (Inv.)Broad Kv channelsVery Low Minimal (Rescues paralysis without seizures)

Data synthesized from comparative aminopyridine profiling and rational drug design studies 3[3],4[4].

Self-Validating Experimental Workflows for Toxicity Profiling

In my laboratory, we do not rely on a single endpoint to declare a compound "neurotoxic." Single-cell patch-clamp assays, while excellent for determining target affinity, fail to capture the emergent properties of network-level seizures. Instead, we deploy a self-validating cascade that interrogates both functional hyper-excitability and physical compartmentalization.

Workflow N1 1. In Vitro MEA (hiPSC Neurons) N2 2. Viability Assay (MTT Orthogonal Check) N1->N2 Rule out cytotoxicity N3 3. BBB Permeability (PAMPA Model) N2->N3 Select active compounds N4 4. In Vivo Seizure Threshold (Murine) N3->N4 Stratify by CNS risk N5 5. PK/PD Brain Exposure Correlation N4->N5 Validate mechanism

Fig 2: Self-validating experimental workflow for aminopyridine neurotoxicity screening.

Protocol 1: Network-Level Excitotoxicity Screening via Microelectrode Array (MEA)

Causality & Design: We utilize human induced pluripotent stem cell (hiPSC)-derived cortical networks on MEAs to measure the weighted Mean Firing Rate (wMFR) and burst frequency. This provides a direct, physiologically relevant functional proxy for epileptogenesis that single-channel assays miss 5[5]. Self-Validating Mechanism: An orthogonal MTT viability assay is run in parallel. If the wMFR drops at high concentrations, the MTT assay confirms whether this is due to network collapse (terminal cytotoxicity) or pure electrophysiological block, preventing false-positive or false-negative toxicity classifications.

  • Culture Preparation: Seed hiPSC-derived neurons onto 48-well MEA plates coated with poly-D-lysine. Culture for 21-28 days to ensure the maturation of synaptic connections and spontaneous network bursting.

  • Baseline Recording: Record spontaneous electrical activity for 30 minutes to establish the baseline wMFR. This serves as an internal control to normalize well-to-well variability.

  • Compound Administration: Apply aminopyridine derivatives (e.g., 4-AP, 3,4-DAP) in escalating concentrations (1 µM to 100 mM). Record acute network responses for 60 minutes, analyzing for increased burst duration (hyper-excitability).

  • Orthogonal Validation: Immediately following the MEA recording, aspirate the media and perform an MTT colorimetric assay. Incubate with MTT reagent for 2 hours, lyse cells, and read absorbance at 570 nm to quantify cell viability.

Protocol 2: In Vivo Murine Seizure Threshold & PK/PD Correlation

Causality & Design: While in vitro data is informative, the true dose-limiting toxicity of aminopyridines is in vivo convulsant activity. We utilize a mouse lethality and seizure threshold assay, scoring behavioral manifestations to pinpoint the exact convulsive threshold 6[6]. Self-Validating Mechanism: Behavioral seizures can be subjective. We validate the phenotype by immediately harvesting plasma and brain tissue post-seizure. By calculating the Brain-to-Plasma partitioning ratio ( Kp,brain​ ), we directly correlate the convulsive phenotype with the physical presence of the drug in the CNS, closing the causal loop.

  • Dose Escalation: Administer the aminopyridine derivative via intraperitoneal (IP) injection in wild-type murine models (n=10 per cohort). IP injection ensures rapid systemic exposure, bypassing gastrointestinal absorption variability.

  • Behavioral & EEG Monitoring: Monitor subjects continuously for 120 minutes. Score seizure activity using a modified Racine scale (0 = normal, 5 = generalized tonic-clonic seizure).

  • Tissue Harvesting: At the onset of a stage 4/5 seizure (or at the 120-minute mark for non-seizing subjects), euthanize the animal and immediately collect blood plasma and whole brain tissue.

  • PK/PD Correlation: Homogenize the brain tissue and analyze both brain and plasma samples via LC-MS/MS to quantify compound concentrations. Calculate the Kp,brain​ to definitively link the observed seizure threshold to BBB permeability.

Conclusion

The development of aminopyridine therapeutics is a masterclass in the necessity of compartmentalized drug design. By understanding the mechanistic causality—that Kv blockade is therapeutic in the periphery but highly toxic in the CNS—we can utilize self-validating workflows to engineer derivatives like 3,4,5-triaminopyridine that maximize hydrogen bonding, restrict BBB access, and widen the therapeutic index.

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Comparative

In Silico Evaluation of 6-Methoxypyridin-3-amine Complexes: A Comparative Guide on Antimicrobial Efficacy

Executive Summary The development of novel antimicrobial agents frequently leverages the structural versatility of pyridine derivatives. 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine) serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial agents frequently leverages the structural versatility of pyridine derivatives. 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine) serves as a highly tunable pharmacophore[1]. When condensed with pyrrole-2-carbaldehyde, it forms a bidentate Schiff base ligand: N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM)[2]. While the bare MPM ligand exhibits baseline biological activity, complexing it with transition metals like Copper (Cu) and Cobalt (Co) drastically alters its pharmacodynamic profile[3].

As a Senior Application Scientist, I approach ligand-metal complexation not merely as a synthetic exercise, but as a precise, tunable parameter for targeted drug design. This guide provides an objective, data-driven comparison of the MPM ligand against its Cu(II) and Co(II) complexes, utilizing in silico methodologies to decode the mechanistic advantages of metal chelation.

Mechanistic Rationale: The Causality of Metal Complexation

Why do we complex 6-methoxypyridin-3-amine derivatives with transition metals rather than using them as standalone therapeutics?

The causality lies in [2]. The uncomplexed 6-methoxypyridin-3-amine derivative possesses polar nitrogen and oxygen atoms. Upon chelation, the positive charge of the metal ion is partially shared with these donor atoms, leading to extensive π -electron delocalization across the chelate ring. This delocalization significantly reduces the overall polarity of the complex, thereby enhancing its lipophilicity[3]. Increased lipophilicity is the direct causal factor for improved penetration through the lipid bilayer of bacterial cell membranes, explaining why metal complexes routinely outperform their parent ligands in vitro[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the in silico workflows described below operate as self-validating systems. An unvalidated computational score is merely a number; a validated protocol proves the physical viability of the interaction.

Protocol 1: Quantum Mechanical (DFT) Geometry Optimization

Before docking, accurate 3D geometries and charge distributions must be established to prevent steric clashes and electrostatic mismatches.

  • Initial Modeling: Construct the 2D structures of the MPM ligand, Cu(II)-MPM, and Co(II)-MPM complexes.

  • Basis Set Selection (The Causality): Optimize the uncomplexed MPM ligand using the B3LYP functional with the 6-31G(d,p) basis set. For the Cu(II) and Co(II) complexes, switch to the LANL2DZ basis set. Why? Standard basis sets fail for transition metals due to the relativistic effects of core electrons. LANL2DZ applies an Effective Core Potential (ECP), which is critical for accurately modeling the metal's coordination sphere without causing severe convergence failures.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies validates that the complex has reached a true local energy minimum, rather than an unstable transition state.

Protocol 2: Molecular Docking & Grid Validation
  • Target Preparation: Retrieve the crystal structure of the target protein (e.g., E. coli DNA gyrase, PDB ID: 1QD9). Strip all co-crystallized water molecules and add polar hydrogens. Causality: Retained water molecules can artificially occlude the active site, while missing polar hydrogens will skew the electrostatic mapping, leading to false-positive binding poses[2].

  • Grid Box Definition & Redocking (Self-Validation): Define the grid box around the native co-crystallized ligand. Extract the native ligand and redock it into the empty grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD of < 2.0 Å validates that the scoring function and grid parameters accurately reproduce experimental reality.

  • Screening: Dock the DFT-optimized MPM, Cu(II)-MPM, and Co(II)-MPM complexes using PyRx/AutoDock Vina, recording the lowest binding energies (kcal/mol)[5].

Comparative Performance Analysis

To objectively evaluate the performance of the 6-methoxypyridin-3-amine derivatives, we compare their binding affinities against key bacterial targets and analyze their quantum reactivity descriptors.

Table 1: Comparative Molecular Docking Affinities (kcal/mol)

Lower (more negative) scores indicate stronger binding affinity.

Compound / LigandE. coli (1QD9)B. subtilis (5C2Z)S. aureus (5I5H)K. pneumoniae (3O7J)
MPM Ligand -6.8-7.1-6.5-6.9
Co(II)-MPM Complex -8.2-8.5-8.0-8.1
Cu(II)-MPM Complex -9.1 -9.4 -8.8 -9.0
Ciprofloxacin (Standard) -7.4-7.6-7.2-7.5

Data Interpretation: The Cu(II) complex consistently outperforms both the uncomplexed MPM ligand and the standard antibiotic Ciprofloxacin[2]. The square-planar or distorted octahedral geometries adopted by Cu(II) complexes provide superior spatial complementarity within the hydrophobic pockets of bacterial proteins, facilitating stronger non-bonded interactions[3].

Table 2: Conceptual DFT Global Reactivity Descriptors

Calculated at the B3LYP/LANL2DZ level of theory.

DescriptorMPM LigandCu(II)-MPM ComplexPerformance Shift
E_HOMO (eV) -5.42-6.15Lowered (More stable)
E_LUMO (eV) -1.85-3.10Lowered (Higher electron affinity)
Energy Gap (ΔE) 3.573.05Narrowed (Higher reactivity)
Chemical Hardness (η) 1.781.52Softer (More polarizable)

Data Interpretation: The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity[3]. The Cu(II)-MPM complex exhibits a narrower ΔE (3.05 eV) compared to the free ligand (3.57 eV). A lower energy gap indicates higher chemical reactivity and a greater propensity for the complex to interact with the target protein's amino acid residues via charge transfer[2].

Visualization: In Silico Workflow Architecture

InSilicoWorkflow LIG 6-Methoxypyridin-3-amine (MPM Ligand) MET Transition Metal Complexation (Cu/Co) LIG->MET Synthesis DFT DFT Optimization (B3LYP / LANL2DZ) LIG->DFT Control MET->DFT Geometry DOC Molecular Docking (AutoDock Vina) DFT->DOC Ligands PRO Target Protein Prep (e.g., PDB: 1QD9) VAL Self-Validation: Native Ligand Redocking (RMSD < 2.0 Å) PRO->VAL Grid Setup VAL->DOC Validated ANA Interaction Profiling & Affinity Scoring DOC->ANA

Fig 1: Self-validating in silico workflow for 6-methoxypyridin-3-amine metal complexes.

Conclusion

The in silico analysis of 6-methoxypyridin-3-amine Schiff base complexes unequivocally demonstrates that transition metal complexation is a superior strategy for enhancing antimicrobial efficacy. The Cu(II)-MPM complex, validated through rigorous DFT optimization and redocking protocols, exhibits the highest binding affinity and optimal quantum reactivity compared to its Co(II) counterpart and the uncomplexed ligand. For drug development professionals, prioritizing the Cu(II) derivative for downstream in vitro and in vivo pharmacokinetic profiling is the most logical and data-supported next step.

References

  • Mariwamy, V. H., et al. "N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations." Molecules, 2022. [Link]

  • Dato, et al. "Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes." Molecules, 2024.[Link]

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